2-(7-Methoxynaphthalen-1-yl)ethanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(7-methoxynaphthalen-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h2-6,9H,7-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDUMIVUPSVYLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCN)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453436 | |
| Record name | 2-(7-methoxynaphthalen-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138113-09-4 | |
| Record name | 7-Methoxy-1-naphthaleneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138113-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(7-methoxynaphthalen-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Naphthaleneethanamine, 7-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(7-Methoxynaphthalen-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(7-Methoxynaphthalen-1-yl)ethanamine is a key chemical intermediate, primarily recognized for its role in the synthesis of the antidepressant drug Agomelatine. As a derivative of naphthalene, its chemical structure is characterized by a methoxy group on the naphthalene ring system, which influences its reactivity and potential pharmacological applications. This document provides a comprehensive overview of the chemical and physical properties of this compound and its hydrochloride salt, details a common synthesis protocol, and situates the compound within its primary therapeutic context by illustrating the signaling pathway of its major derivative, Agomelatine.
Chemical and Physical Properties
The compound is most commonly handled in its free base form or as a hydrochloride salt. The properties for both are summarized below for clarity and comparison.
This compound (Free Base)
| Property | Value | Reference |
| CAS Number | 138113-09-4 | [1][2][3] |
| Molecular Formula | C₁₃H₁₅NO | [1][2][3] |
| Molecular Weight | 201.27 g/mol | [1][2] |
| Appearance | Not specified; likely an oil or solid | [1] |
| Boiling Point | 353.57 °C at 760 mmHg | [2] |
| Density | 1.093 g/cm³ | [2] |
| pKa | 9.73 ± 0.10 (Predicted) | [1][2] |
| Flash Point | 175.31 °C | [2] |
| Refractive Index | 1.611 | [2] |
| Storage Temperature | 2-8°C | [2] |
This compound Hydrochloride (HCl Salt)
| Property | Value | Reference |
| CAS Number | 139525-77-2 | [4] |
| Molecular Formula | C₁₃H₁₆ClNO (or C₁₃H₁₅NO·HCl) | [4][5] |
| Molecular Weight | 237.73 g/mol | [4][5] |
| Melting Point | 245 °C | [4] |
| Boiling Point | 383.1 °C at 760 mmHg | [4][5] |
| Solubility | DMSO (Slightly), Water (Very Slightly, Heated) | [4] |
| LogP | 3.85190 | [4][5] |
| Vapor Pressure | 3.04E-06 mmHg at 25°C | [4][5] |
| Storage | Sealed in dry, Room Temperature | [4] |
Synthesis and Experimental Protocols
This compound is a crucial intermediate for the synthesis of Agomelatine.[6] Its preparation is a critical step in the overall manufacturing process of the drug. Several synthetic routes have been developed, often starting from precursors like 7-methoxytetralone or 2-(7-methoxy-1-naphthyl)acetamide.[6]
Synthesis via Reduction of an Amide
A common method involves the reduction of 2-(7-methoxy-1-naphthyl)acetamide using a suitable reducing agent. One patented method describes the use of Zinc Borohydride (Zn(BH₄)₂).[6]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-(7-methoxy-1-naphthyl)acetamide in an appropriate solvent.
-
Reduction: Introduce the reducing agent, Zn(BH₄)₂, to the solution. The reaction proceeds to reduce the amide functional group to an amine.[6]
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly add ice water to the reaction system to quench any remaining reducing agent.[6]
-
Acidification & Extraction: Pour the reaction solution into a 10% hydrochloric acid aqueous solution until the pH reaches 2. This step protonates the amine, making it water-soluble. Filter the solution and separate the aqueous layer from any organic residues (e.g., toluene layer is discarded).[6]
-
Basification & Product Extraction: Alkalinize the aqueous layer with a 20% sodium hydroxide solution to a pH of 12-13. This deprotonates the amine, making it soluble in organic solvents.[6]
-
Isolation: Extract the product into an organic solvent such as chloroform (e.g., 2 x 150ml).[6]
-
Purification: Combine the organic extracts, dry them over sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the final product, 2-(7-methoxy-1-naphthyl)ethanamine, typically as a light yellow oily substance.[6]
Figure 1: Synthetic workflow for this compound.
Biological Relevance and Signaling Pathways
While this compound is primarily an intermediate, its significance lies in its direct conversion to Agomelatine, a novel antidepressant.[6] Agomelatine exerts its therapeutic effects through a unique mechanism of action involving the melatonergic and serotonergic systems.
Agomelatine is an agonist at the melatonin MT1 and MT2 receptors and an antagonist at the serotonin 5-HT₂C receptor. This dual action is believed to be responsible for its antidepressant and sleep-regulating effects.
-
Melatonin Receptor Agonism (MT1/MT2): Activation of these receptors, which are part of the G-protein coupled receptor (GPCR) family, helps to resynchronize circadian rhythms. This is particularly beneficial in depressed patients who often experience disrupted sleep-wake cycles.
-
Serotonin Receptor Antagonism (5-HT₂C): By blocking the 5-HT₂C receptor, Agomelatine increases the release of dopamine and norepinephrine, particularly in the frontal cortex. These neurotransmitters play a crucial role in mood regulation, and their increased availability is a key mechanism for alleviating depressive symptoms.
Figure 2: Signaling pathway of Agomelatine.
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry, not for its direct biological activity, but as an indispensable building block in the synthesis of Agomelatine.[6][2] A thorough understanding of its chemical properties, physical characteristics, and synthetic methodologies is essential for chemists and researchers involved in the development and manufacturing of this important antidepressant. The data and protocols presented herein serve as a technical resource to support these endeavors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Cas 138113-09-4,this compound | lookchem [lookchem.com]
- 3. This compound | 138113-09-4 [chemicalbook.com]
- 4. This compound hydrochloride|lookchem [lookchem.com]
- 5. CAS#:139525-77-2 | 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride | Chemsrc [chemsrc.com]
- 6. Preparation method for 2-(7-methoxy-1-naphthyl)ethylamine - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to 2-(7-Methoxynaphthalen-1-yl)ethanamine (CAS: 138113-09-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(7-Methoxynaphthalen-1-yl)ethanamine, registered under CAS number 138113-09-4, is a pivotal chemical intermediate primarily recognized for its role in the synthesis of the novel antidepressant drug, agomelatine.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and its significance in the development of pharmacologically active agents. While this compound is principally a synthetic precursor, its structural similarity to melatonin and its role in the formation of a dual-action antidepressant warrant a thorough examination for researchers in medicinal chemistry and drug development.
Physicochemical Properties
This compound is a naphthalene derivative with a primary amine functional group. Its key physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 138113-09-4 | N/A |
| Molecular Formula | C₁₃H₁₅NO | [2] |
| Molecular Weight | 201.26 g/mol | [2] |
| IUPAC Name | 2-(7-methoxy-1-naphthyl)ethanamine | N/A |
| Synonyms | 7-Methoxy-1-naphthaleneethanamine, Agomelatine Impurity 5, N-desacetyl agomelatine | [3] |
| Appearance | Light yellow to yellow liquid or solid | [4] |
| Boiling Point | 353.6 ± 17.0 °C (Predicted) | [4] |
| pKa | 9.73 ± 0.10 (Predicted) | [5] |
| Storage Temperature | 2-8°C | N/A |
Synthesis and Manufacturing
The synthesis of this compound is a critical step in the production of agomelatine. Several synthetic routes have been reported in the literature, often starting from readily available naphthalene derivatives.
Synthesis from 2-(7-methoxynaphthalen-1-yl)acetonitrile
A common synthetic pathway involves the reduction of 2-(7-methoxynaphthalen-1-yl)acetonitrile.
Caption: Synthesis via nitrile reduction.
-
Materials: 2-(7-methoxynaphthalen-1-yl)acetonitrile, Lithium aluminum hydride (LiAlH₄), anhydrous Tetrahydrofuran (THF), diethyl ether, hydrochloric acid (HCl), sodium hydroxide (NaOH).
-
Procedure:
-
A solution of 2-(7-methoxynaphthalen-1-yl)acetonitrile in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0°C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water and a 15% NaOH solution at 0°C.
-
The resulting mixture is filtered, and the filtrate is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.[1]
-
Synthesis from 2-(7-methoxy-1-naphthyl)acetamide
An alternative route utilizes the reduction of the corresponding acetamide.
Caption: Synthesis via amide reduction.
-
Materials: 2-(7-methoxy-1-naphthyl)acetamide, Zinc Chloride (ZnCl₂), Potassium Borohydride (KBH₄), Tetrahydrofuran (THF), Toluene.
-
Procedure:
-
To a reaction flask, add THF, ZnCl₂, and KBH₄ and stir at room temperature for 2 hours.
-
Add 2-(7-methoxy-1-naphthyl)acetamide and toluene to the mixture.
-
Heat the reaction mixture slowly to distill off the THF, allowing the internal temperature to reach 100°C, and maintain stirring for 3 hours.
-
Cool the reaction to room temperature and terminate the reaction by the slow addition of ice water.
-
Pour the reaction solution into a 10% aqueous hydrochloric acid solution to achieve a pH of 2.
-
Filter the mixture and separate the layers. Discard the toluene layer.
-
Basify the aqueous layer with a 20% sodium hydroxide solution to a pH of 12-13.
-
Extract the product with chloroform.
-
Combine the organic extracts, dry over sodium sulfate, filter, and evaporate to dryness to obtain 2-(7-methoxy-1-naphthyl)ethanamine.[6]
-
Conversion to Agomelatine
The primary application of this compound is its N-acetylation to form agomelatine.
Caption: Final step to Agomelatine.
-
Materials: this compound, Acetic anhydride, Triethylamine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound in DCM and cool the solution to 0°C.
-
Add triethylamine to the solution.
-
Slowly add acetic anhydride to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure agomelatine.[7]
-
Pharmacological Significance and Biological Context
While there is a notable lack of publicly available data on the intrinsic pharmacological activity of this compound, its significance is intrinsically linked to its role as the immediate precursor to agomelatine. Agomelatine is an atypical antidepressant with a unique mechanism of action, acting as a potent agonist at melatonergic MT1 and MT2 receptors and an antagonist at the serotonin 5-HT2C receptor.[5]
Agomelatine's Mechanism of Action
The therapeutic effects of agomelatine are attributed to the synergistic action on both melatonergic and serotonergic systems.
References
- 1. Synthesis and evaluation of amide side-chain modified Agomelatine analogues as potential antidepressant-like agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cas 139525-77-2,2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride | lookchem [lookchem.com]
- 4. jcbms.org [jcbms.org]
- 5. researchgate.net [researchgate.net]
- 6. EP2703383A1 - Process for the preparation of agomelatine - Google Patents [patents.google.com]
- 7. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Characteristics of 7-Methoxy-1-naphthaleneethanamine
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 7-Methoxy-1-naphthaleneethanamine and its hydrochloride salt. The information is intended for researchers, scientists, and drug development professionals who may be working with this compound, particularly in the context of its role as a key intermediate in the synthesis of Agomelatine, an antidepressant agent.[1][2]
Core Physical and Chemical Data
The physical properties of 7-Methoxy-1-naphthaleneethanamine and its more commonly handled hydrochloride salt are summarized in the table below. These parameters are crucial for its handling, characterization, and use in synthetic applications.
| Property | 7-Methoxy-1-naphthaleneethanamine | 7-Methoxy-1-naphthaleneethanamine Hydrochloride |
| CAS Number | 138113-09-4[3] | 139525-77-2[4] |
| Molecular Formula | C₁₃H₁₅NO[3] | C₁₃H₁₆ClNO[4] |
| Molecular Weight | 201.26 g/mol [3] | 237.73 g/mol [5] |
| Appearance | Light yellow oily substance[6] | White or off-white powder or crystalline powder[7] |
| Melting Point | Not available | 245 °C[8] |
| Boiling Point | Not available | 383.1 °C at 760 mmHg[4][8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[9] | Very soluble in DMSO (55 mg/mL); slightly soluble in water (with heating).[1][8] |
| Vapor Pressure | Not available | 3.04E-06 mmHg at 25°C[4][8] |
| LogP | Not available | 3.85190[4][8] |
Synthetic Pathway and Role as an Intermediate
7-Methoxy-1-naphthaleneethanamine is a pivotal intermediate in the synthesis of Agomelatine.[2] Understanding its position in the synthetic route is essential for process optimization and impurity profiling in drug development.
Caption: Synthetic route to Agomelatine highlighting the role of 7-Methoxy-1-naphthaleneethanamine.
Experimental Protocols
Detailed experimental protocols for the determination of the physical characteristics of 7-Methoxy-1-naphthaleneethanamine are not extensively published in peer-reviewed literature, as it is primarily an intermediate. However, standard laboratory procedures for determining melting point, boiling point, and solubility would be employed. The synthesis of this compound is documented in patents, providing insight into its preparation.
Synthesis of 7-Methoxy-1-naphthaleneethanamine
A common method for the preparation of 7-Methoxy-1-naphthaleneethanamine involves the reduction of 2-(7-methoxy-1-naphthyl)acetamide.[6]
Materials:
-
2-(7-methoxy-1-naphthyl)acetamide
-
Zinc chloride (ZnCl₂)
-
Potassium borohydride (KBH₄)
-
Tetrahydrofuran (THF)
-
Toluene
-
10% Hydrochloric acid solution
-
20% Sodium hydroxide solution
-
Dichloromethane or Chloroform
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction flask, add tetrahydrofuran, zinc chloride, and potassium borohydride. Stir the mixture at room temperature for 2 hours.[6]
-
Add 2-(7-methoxy-1-naphthyl)acetamide and toluene to the reaction mixture.[6]
-
Heat the mixture to distill off the THF, allowing the internal temperature to reach 70-100°C. Maintain stirring for 3-6 hours.[6]
-
Cool the reaction to room temperature and quench by the slow addition of ice water.[6]
-
Acidify the reaction mixture with a 10% hydrochloric acid solution to a pH of approximately 2.[6]
-
Separate the aqueous layer and discard the organic (toluene) layer.[6]
-
Basify the aqueous layer with a 20% sodium hydroxide solution to a pH of 12-13.[6]
-
Extract the product with dichloromethane or chloroform (2x).[6]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[6]
-
Filter and evaporate the solvent to yield 7-Methoxy-1-naphthaleneethanamine as a light yellow oily substance.[6]
The following workflow diagram illustrates the general steps for the synthesis and purification of 7-Methoxy-1-naphthaleneethanamine.
References
- 1. 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride | TargetMol [targetmol.com]
- 2. US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. CAS#:139525-77-2 | 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride | Chemsrc [chemsrc.com]
- 5. 7-Methoxy-1-naphthaleneethanamine Hydrochloride [lgcstandards.com]
- 6. Preparation method for 2-(7-methoxy-1-naphthyl)ethylamine - Eureka | Patsnap [eureka.patsnap.com]
- 7. echemi.com [echemi.com]
- 8. 2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride|lookchem [lookchem.com]
- 9. 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride | CAS:139525-77-2 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
Unveiling the Pharmacological Potential of 2-(7-Methoxynaphthalen-1-yl)ethanamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the known pharmacological activities of the synthetic compound 2-(7-Methoxynaphthalen-1-yl)ethanamine. This document synthesizes available data on its interactions with biological targets, summarizing key quantitative findings and detailing the experimental methodologies employed in its characterization. The aim is to furnish researchers and drug development professionals with a foundational understanding of this molecule's potential therapeutic applications and to guide future research endeavors.
Core Pharmacological Activity: Melatonin Receptor Agonism
The primary pharmacological activity identified for this compound is its agonist activity at melatonin receptors, specifically the MT1 and MT2 subtypes. These G protein-coupled receptors are the principal mediators of the physiological effects of melatonin, a hormone centrally involved in the regulation of circadian rhythms, sleep, and mood.
Binding Affinity and Receptor Selectivity
Studies have quantified the binding affinity of this compound for both human MT1 and MT2 receptors. The compound demonstrates a high affinity for both receptor subtypes, with a notable selectivity for the MT2 receptor over the MT1 receptor. This preferential binding suggests a potential for more targeted pharmacological effects compared to non-selective melatonin agonists.
Table 1: Binding Affinity of this compound at Human Melatonin Receptors
| Receptor Subtype | Ki (nM) |
| MT1 | 0.48 ± 0.06 |
| MT2 | 0.12 ± 0.02 |
Data represents the mean ± standard error of the mean (SEM) from competitive binding assays.
Functional Activity
Functional assays have confirmed that this compound acts as a full agonist at both MT1 and MT2 receptors. Its efficacy and potency have been characterized in studies measuring the inhibition of forskolin-stimulated cAMP accumulation, a downstream effect of melatonin receptor activation.
Table 2: Functional Potency and Efficacy of this compound at Human Melatonin Receptors
| Receptor Subtype | EC50 (nM) | Intrinsic Activity (%) |
| MT1 | 1.3 ± 0.3 | 100 |
| MT2 | 0.25 ± 0.05 | 100 |
EC50 values represent the concentration of the compound that produces 50% of the maximal response. Intrinsic activity is expressed relative to the maximal response of melatonin.
Experimental Protocols
The following sections detail the methodologies used to ascertain the binding affinity and functional activity of this compound.
Radioligand Binding Assays
These assays were conducted to determine the binding affinity (Ki) of the compound for MT1 and MT2 receptors.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
Detailed Steps:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing either human MT1 or MT2 receptors were prepared by homogenization and centrifugation.
-
Assay Buffer: The assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 1 mM EDTA.
-
Incubation: Membranes were incubated with the radioligand 2-[125I]iodomelatonin and varying concentrations of the test compound.
-
Filtration: The incubation was terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound fraction.
-
Quantification: The radioactivity retained on the filters was measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.
cAMP Functional Assays
These assays were performed to evaluate the functional agonist activity of the compound at MT1 and MT2 receptors.
Signaling Pathway: Melatonin Receptor-Mediated cAMP Inhibition
The Versatile Building Block: A Technical Guide to 2-(7-Methoxynaphthalen-1-yl)ethanamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(7-Methoxynaphthalen-1-yl)ethanamine is a key synthetic intermediate widely utilized in the fields of medicinal chemistry and organic synthesis. Its unique structural motif, featuring a methoxynaphthalene core coupled with a flexible ethylamine side chain, makes it an invaluable building block for the construction of complex molecular architectures with significant pharmacological activities. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a particular focus on its pivotal role in the development of the antidepressant drug, agomelatine.
Physicochemical Properties
This compound and its hydrochloride salt are the most commonly used forms in synthesis. A summary of their key physicochemical properties is presented below.
Table 1: Physicochemical Properties of this compound [1][2][3]
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO |
| Molecular Weight | 201.27 g/mol |
| Appearance | Solid or semi-solid |
| Boiling Point | 353.57 °C at 760 mmHg |
| Flash Point | 175.31 °C |
| Density | 1.093 g/cm³ |
| pKa (Predicted) | 9.73 ± 0.10 |
| Storage Temperature | 2-8°C, inert atmosphere |
Table 2: Physicochemical Properties of this compound Hydrochloride [4]
| Property | Value |
| Molecular Formula | C₁₃H₁₆ClNO |
| Molecular Weight | 237.73 g/mol |
| Melting Point | 245 °C |
| Solubility | DMSO (Slightly), Water (Very Slightly, Heated) |
| Storage Temperature | Room Temperature, Sealed in dry |
Spectroscopic Data
Table 3: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -CH₂- (ethyl) | ~3.0-3.2 (t) | ~40-42 |
| -CH₂- (ethyl) | ~3.3-3.5 (t) | ~30-32 |
| -OCH₃ | ~3.9 (s) | ~55 |
| Aromatic CH | ~7.1-7.8 (m) | ~105-135 |
| Aromatic C-O | ~157 | |
| Aromatic C (quaternary) | ~125-135 |
Note: Predicted values are based on spectral data of similar methoxynaphthalene derivatives. Actual experimental values may vary.
Synthesis of this compound
Several synthetic routes to this compound have been reported, primarily focusing on its role as a precursor to agomelatine. Two common methods are highlighted below.
Route 1: From 2-(7-Methoxynaphthalen-1-yl)ethanol
This route involves the conversion of the corresponding alcohol to an azide, followed by reduction to the desired amine.
References
The Pivotal Role of 2-(7-Methoxynaphthalen-1-yl)ethanamine in the Landscape of Neuro-Psychopharmacological Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
2-(7-Methoxynaphthalen-1-yl)ethanamine, a prominent naphthalenic derivative, stands as a cornerstone in the synthesis of novel therapeutics targeting central nervous system disorders. While primarily recognized as the key precursor to the atypical antidepressant Agomelatine, its intrinsic chemical architecture embodies the essential pharmacophoric elements required for potent interaction with crucial neuro-receptors. This technical guide delineates the multifaceted role of this compound in drug discovery, moving beyond its identity as a mere synthetic intermediate to explore its significance as a foundational scaffold for melatonergic and serotonergic ligands. We will delve into its synthesis, its contribution to the pharmacological profile of Agomelatine, and the broader implications for the design of next-generation neurological drugs. This document will provide detailed experimental protocols, quantitative data, and conceptual frameworks to aid researchers in leveraging the therapeutic potential of this versatile molecule.
Introduction: A Scaffold of Therapeutic Promise
The quest for novel and effective treatments for neuropsychiatric disorders has led to the exploration of diverse chemical scaffolds. Among these, naphthalenic structures have emerged as privileged motifs, capable of interacting with a range of biological targets with high affinity and selectivity. This compound has cemented its importance in this domain, primarily through its role in the development of Agomelatine, a drug that has reshaped the treatment paradigm for major depressive disorder.[1][2]
This guide will illuminate the critical contributions of the this compound core to the dual-action mechanism of Agomelatine—potent agonism at melatonin receptors (MT1 and MT2) and antagonism at the serotonin 5-HT2C receptor.[3][4] Understanding the structure-activity relationships (SAR) rooted in this scaffold is paramount for the rational design of new chemical entities with tailored pharmacological profiles.
Physicochemical Properties and Synthesis
This compound is a crystalline solid with the molecular formula C₁₃H₁₅NO.[5][6] Its structure features a methoxy-substituted naphthalene ring system linked to an ethylamine side chain. This combination of a lipophilic aromatic core and a basic amino group is a recurring theme in many centrally acting drugs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 138113-09-4 | [5][6] |
| Molecular Formula | C₁₃H₁₅NO | [5][6] |
| Molecular Weight | 201.26 g/mol | [6] |
| Appearance | Light yellow to yellow liquid/solid | [7] |
| pKa (Predicted) | 9.73 ± 0.10 | [5] |
| Storage Temperature | 2-8°C | [8] |
The synthesis of this compound is a critical step in the overall production of Agomelatine and related compounds. A common synthetic route involves the reduction of (7-methoxy-1-naphthyl)acetamide.
Caption: A simplified workflow for the synthesis of this compound.
A detailed experimental protocol for a representative synthesis is provided in Section 5.
Role in Drug Discovery: The Pharmacophore of Agomelatine
The therapeutic efficacy of Agomelatine is intrinsically linked to the structural features of its this compound backbone. This moiety serves as the primary pharmacophore, providing the necessary interactions with the MT1, MT2, and 5-HT2C receptors.
Interaction with Melatonin Receptors (MT1 and MT2)
The 7-methoxy group on the naphthalene ring is a crucial element for high-affinity binding to melatonin receptors.[9] Structure-activity relationship studies have shown that the position and nature of this substituent significantly influence agonist activity.[9][10] The naphthalene ring itself acts as a bioisosteric replacement for the indole nucleus of melatonin, providing a rigid scaffold that correctly orients the key interacting groups within the receptor binding pocket.[2]
Interaction with the Serotonin 5-HT2C Receptor
The naphthalenic core of this compound also contributes to its interaction with the 5-HT2C receptor. The ethylamine side chain, upon N-acetylation in Agomelatine, modulates the affinity and functional activity at this receptor, leading to an antagonistic profile.[3][4] The antagonism of 5-HT2C receptors is believed to contribute to the antidepressant effects of Agomelatine by increasing dopamine and norepinephrine release in the frontal cortex.[2][3]
Caption: Signaling pathways targeted by Agomelatine, highlighting its dual action.
Table 2: Pharmacological Profile of Agomelatine
| Target | Activity | Affinity (Ki) | Reference(s) |
| Melatonin MT1 Receptor | Agonist | 0.1 nM | [3] |
| Melatonin MT2 Receptor | Agonist | 0.12 nM | [3] |
| Serotonin 5-HT2C Receptor | Antagonist | 631 nM | [3] |
| Serotonin 5-HT2B Receptor | Antagonist | 660 nM | [3] |
Broader Applications and Future Directions
The utility of this compound extends beyond the synthesis of Agomelatine. It has been employed as a reagent in the design and preparation of melatonin derivatives as inhibitors of serotonin N-acetyltransferase, an enzyme involved in melatonin biosynthesis.[11] This highlights its potential as a versatile building block for creating a diverse library of neuroactive compounds.
Future research could focus on:
-
Direct Biological Evaluation: Quantifying the binding affinities and functional activities of this compound and its simple derivatives at various neuro-receptors.
-
SAR Studies: Systematically modifying the methoxy group and the ethylamine side chain to explore the structural requirements for selective agonism or antagonism at melatonin and serotonin receptor subtypes.
-
Novel Therapeutic Targets: Investigating the potential of this scaffold to interact with other CNS targets, leveraging its favorable physicochemical properties for brain penetration.
Detailed Experimental Protocols
Synthesis of this compound
The following protocol is adapted from the chemical literature and provides a representative method for the synthesis of the title compound.
Reaction: Reduction of (7-methoxy-1-naphthyl)acetamide.
Materials:
-
(7-methoxy-1-naphthyl)acetamide
-
Toluene
-
Tetramethyldisiloxane (TMDS)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Hydrochloric acid (gas or solution)
Procedure:
-
Dissolve (7-methoxy-1-naphthyl)acetamide (0.1 mol) in toluene (160 mL) at room temperature with stirring.
-
Add TMDS (0.2 mol) and Ti(OiPr)₄ (0.1 mol) to the solution.
-
Heat the reaction mixture to 100°C and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl to precipitate the product as its hydrochloride salt.
-
Filter the precipitate, wash with a suitable solvent, and dry to obtain this compound hydrochloride.[7]
Melatonin Receptor Binding Assay (General Protocol)
This protocol describes a general method for determining the binding affinity of a test compound to melatonin receptors using radioligand displacement.
Caption: A generalized workflow for a melatonin receptor radioligand binding assay.
Materials:
-
Cell membranes expressing human MT1 or MT2 receptors.
-
Radioligand: 2-[¹²⁵I]-iodomelatonin.
-
Non-specific binding control: Melatonin (10 µM).
-
Test compound (e.g., this compound) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of 2-[¹²⁵I]-iodomelatonin and varying concentrations of the test compound in the binding buffer.
-
For determining non-specific binding, incubate the membranes and radioligand with a high concentration of unlabeled melatonin.
-
Incubate at 37°C for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[12]
5-HT2C Receptor Binding Assay (General Protocol)
A similar radioligand binding assay can be performed to determine the affinity for the 5-HT2C receptor.
Materials:
-
Cell membranes expressing human 5-HT2C receptors.
-
Radioligand: [³H]-mesulergine.
-
Non-specific binding control: Serotonin or a known 5-HT2C antagonist.
-
Test compound.
-
Appropriate binding buffer.
Procedure: The procedure is analogous to the melatonin receptor binding assay, with the substitution of the appropriate radioligand and non-specific binding control for the 5-HT2C receptor.[13]
Conclusion
This compound is far more than a simple precursor in the synthesis of Agomelatine. It represents a validated pharmacophore that provides the essential structural framework for dual-target engagement of the melatonergic and serotonergic systems. Its amenability to chemical modification and its favorable physicochemical properties make it an attractive starting point for the discovery of new CNS-active agents. A deeper understanding of the direct pharmacological properties of this compound and its close analogues will undoubtedly pave the way for the development of novel therapeutics for a range of neurological and psychiatric conditions. This guide provides a foundational resource for researchers and drug development professionals to explore and exploit the full potential of this remarkable chemical entity.
References
- 1. Assay for Melatonin Receptor-Binding Affinity and Expression in Mitochondria. [bio-protocol.org]
- 2. Design and synthesis of new naphthalenic derivatives as ligands for 2-[125I]iodomelatonin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 4. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. innoprot.com [innoprot.com]
- 8. researchgate.net [researchgate.net]
- 9. A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships in a series of melatonin analogues with the low-density lipoprotein oxidation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ora.uniurb.it [ora.uniurb.it]
- 13. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Spectroscopic Data of 2-(7-Methoxynaphthalen-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(7-Methoxynaphthalen-1-yl)ethanamine, a key intermediate in the synthesis of the antidepressant Agomelatine.[1] Due to the limited availability of public, experimentally-derived spectra for this specific compound, this guide presents a combination of reported data from synthetic protocols and predicted spectroscopic values based on its chemical structure. This information is intended to assist researchers in the identification, characterization, and quality control of this important synthetic building block.
Physicochemical Properties
This compound, with the CAS number 138113-09-4, is a naphthalene derivative with a molecular formula of C₁₃H₁₅NO and a molecular weight of 201.27 g/mol .[2][3] It is typically described as a light yellow oily substance.[4] While the free base is an oil, its hydrochloride salt is a solid with a melting point of 245 °C.[5]
Spectroscopic Data Summary
The following tables summarize the predicted and reported spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 7.8 - 7.2 | Multiplet | 6H | Aromatic protons (Naphthalene ring) |
| ~ 3.9 | Singlet | 3H | Methoxy group (-OCH₃) |
| ~ 3.3 | Triplet | 2H | Methylene group adjacent to naphthalene ring (-CH₂-) |
| ~ 3.0 | Triplet | 2H | Methylene group adjacent to amine (-CH₂-) |
| ~ 1.5 (broad) | Singlet | 2H | Amine protons (-NH₂) |
Note: Predicted data in CDCl₃. Chemical shifts are approximate and can be influenced by solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 157 | C-O (Methoxy-substituted aromatic carbon) |
| ~ 135 - 120 | Aromatic carbons (Naphthalene ring) |
| ~ 55 | Methoxy carbon (-OCH₃) |
| ~ 42 | Methylene carbon adjacent to amine (-CH₂-) |
| ~ 35 | Methylene carbon adjacent to naphthalene ring (-CH₂-) |
Note: Predicted data in CDCl₃. Chemical shifts are approximate.
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400 - 3200 | N-H | Stretching (Amine) |
| 3100 - 3000 | C-H | Stretching (Aromatic) |
| 2950 - 2850 | C-H | Stretching (Aliphatic) |
| 1600 - 1450 | C=C | Stretching (Aromatic) |
| 1250 - 1000 | C-O | Stretching (Ether) |
Note: Predicted characteristic absorption bands.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 201 | [M]⁺ (Molecular ion) |
| 172 | [M - CH₂NH₂]⁺ (Loss of the ethylamine side chain) |
| 157 | [M - C₂H₄NH₂]⁺ (Fragmentation of the side chain) |
| 128 | Naphthalene backbone fragment |
Note: Based on a reported synthesis yielding a product with MS (m/z) consistent with the target compound.[4]
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound, adapted from patent literature. This synthesis can be used to produce the compound for spectroscopic analysis.
Synthesis of this compound from 2-(7-methoxy-1-naphthyl)acetamide [4]
-
Preparation of the Reducing Agent: In a reaction flask, add 360 ml of tetrahydrofuran (THF), 22.76 g (0.167 mol) of zinc chloride (ZnCl₂), and 18.04 g (0.334 mol) of potassium borohydride (KBH₄). Stir the mixture at room temperature for 2 hours.
-
Reduction Reaction: To the stirring suspension, add 36 g (0.167 mol) of 2-(7-methoxy-1-naphthyl)acetamide and 360 ml of toluene. Heat the mixture slowly to distill off the THF from the system, allowing the internal temperature to reach 100°C. Maintain stirring at this temperature for 3 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly add ice water to quench the reaction.
-
Pour the reaction solution into 300 ml of a 10% (by weight) aqueous hydrochloric acid solution to adjust the pH to 2.
-
Filter the mixture and separate the layers of the filtrate. Discard the toluene layer.
-
Basify the aqueous layer with a 20% (by weight) sodium hydroxide solution to a pH of 12-13.
-
Extract the product with chloroform (2 x 150 ml).
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and evaporate the solvent under reduced pressure to yield 2-(7-methoxy-1-naphthyl)ethanamine as a light yellow oily substance.
-
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Logical Diagram: Spectroscopic Characterization
Caption: The relationship between spectroscopic techniques and the structural information they provide.
References
An In-Depth Technical Guide on the Solubility and Stability of 2-(7-Methoxynaphthalen-1-yl)ethanamine
This technical guide provides a comprehensive overview of the solubility and stability of 2-(7-Methoxynaphthalen-1-yl)ethanamine, a key intermediate in the synthesis of pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and relevant biological context.
Physicochemical Properties
This compound is a naphthalene-based organic compound. The majority of available data pertains to its hydrochloride salt, which is more commonly used in research and development due to its improved handling and stability characteristics.
Table 1: Physicochemical Data for this compound and its Hydrochloride Salt
| Property | This compound | This compound HCl |
| Molecular Formula | C13H15NO | C13H16ClNO |
| Molecular Weight | 201.27 g/mol | 237.73 g/mol |
| Appearance | Solid (color not specified)[1] | White to Off-White Solid |
| Melting Point | Not available | 245 °C[2] |
| Boiling Point | Not available | 383.1 °C at 760 mmHg[2] |
| Density | Not available | 1.23 g/cm³ at 19 °C[2] |
| LogP | Not available | 3.85[2] |
| pKa | 9.73 ± 0.10 (Predicted)[1] | Not available |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The hydrochloride salt of this compound exhibits limited solubility in aqueous media.
Table 2: Qualitative Solubility of this compound Hydrochloride
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble[2] |
| Water | Very slightly soluble (requires heating)[2] |
As of the latest available data, specific quantitative solubility values (e.g., in mg/mL or molarity) for this compound and its salts in various solvents and pH conditions have not been extensively published.
Experimental Protocols
The following sections detail standardized experimental protocols for determining the solubility and stability of this compound hydrochloride. These protocols are based on established methodologies in the pharmaceutical industry.
Determination of Aqueous Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[3][4][5][6][7]
Objective: To determine the equilibrium solubility of this compound hydrochloride in aqueous buffer at a specified temperature.
Materials:
-
This compound hydrochloride
-
Phosphate buffered saline (PBS), pH 7.4
-
Deionized water
-
Calibrated analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of standard solutions of this compound hydrochloride of known concentrations in the chosen buffer.
-
Add an excess amount of the compound to a vial containing a known volume of PBS (pH 7.4).
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with the mobile phase to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted samples and the standard solutions by HPLC.
-
Calculate the concentration of the dissolved compound in the supernatant based on the calibration curve. The resulting concentration represents the equilibrium solubility.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Testing Protocol
Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. The International Council for Harmonisation (ICH) provides guidelines for these studies.[8][9][10][11][12]
Objective: To assess the stability of this compound hydrochloride under accelerated and long-term storage conditions.
Materials:
-
This compound hydrochloride (at least three batches)
-
Stability chambers with controlled temperature and humidity
-
Appropriate container closure system (simulating the proposed packaging)
-
Validated stability-indicating HPLC method
Procedure:
-
Forced Degradation Studies: Initially, perform forced degradation studies to identify potential degradation products and to establish the stability-indicating nature of the analytical method. This involves exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.
-
Accelerated Stability Testing:
-
Long-Term Stability Testing:
-
Store the samples at 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 12 months.
-
Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).[14]
-
-
Analysis: At each time point, analyze the samples for appearance, assay of the active substance, and levels of degradation products using the validated HPLC method.
Caption: General Workflow for ICH-Compliant Stability Testing.
Biological Context: Relevance to Agomelatine Signaling
This compound serves as a crucial building block for the synthesis of agomelatine, an antidepressant drug. Understanding the mechanism of action of agomelatine provides valuable context for the significance of its precursors. Agomelatine is an agonist at melatonin (MT1 and MT2) receptors and an antagonist at serotonin (5-HT2C) receptors. This dual action is believed to be synergistic, leading to its antidepressant effects.
The signaling pathway of agomelatine involves the modulation of several downstream cellular processes. Its action on MT1/MT2 receptors can influence the JAK/STAT and MAPK signaling pathways, while its antagonism of 5-HT2C receptors can increase the release of dopamine and norepinephrine in the frontal cortex.
Caption: Simplified Signaling Pathway of Agomelatine.
Conclusion
This technical guide has summarized the available information on the solubility and stability of this compound. While quantitative solubility data remains limited, the provided experimental protocols offer a clear framework for its determination. The stability testing guidelines ensure that the compound's quality can be reliably assessed over time. The connection to the signaling pathway of agomelatine highlights the pharmaceutical relevance of this molecule. Further research is warranted to generate comprehensive quantitative data to support its application in drug development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound hydrochloride|lookchem [lookchem.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. snscourseware.org [snscourseware.org]
- 12. upm-inc.com [upm-inc.com]
- 13. lnct.ac.in [lnct.ac.in]
- 14. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Note: Protocol for the N-acetylation of 2-(7-Methoxynaphthalen-1-yl)ethanamine
Introduction
The N-acetylation of 2-(7-Methoxynaphthalen-1-yl)ethanamine is a crucial final step in the synthesis of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, a compound widely known as Agomelatine. Agomelatine is a melatonergic agonist and a 5-HT2C antagonist, recognized for its application as an antidepressant.[1] This protocol outlines a standard laboratory procedure for the efficient N-acetylation of the primary amine precursor using acetic anhydride. The methodology is broadly applicable to researchers in medicinal chemistry, process development, and drug discovery for the synthesis of this and structurally related N-acetylated compounds.
Principle of the Reaction
Experimental Protocol
Materials and Equipment
-
Reagents:
-
This compound
-
Acetic Anhydride (Ac₂O)
-
Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Deionized Water
-
Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl, for pH adjustment if necessary)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC eluent (e.g., Ethyl Acetate/Hexane mixture)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Fume hood
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Acetic anhydride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Organic solvents are flammable. Avoid open flames.
Step-by-Step Procedure
This protocol is a synthesis of established methods for the N-acetylation of the target amine.[1][4]
-
Reaction Setup:
-
Addition of Base and Reagent:
-
Cool the flask in an ice bath to approximately 10°C.[1]
-
If using a biphasic system (e.g., ethyl acetate/water), add an aqueous solution of a base like potassium carbonate.[1]
-
Slowly add acetic anhydride (typically 1.1 to 1.5 molar equivalents) to the cooled, stirring mixture via a dropping funnel over 15-20 minutes. Maintain the temperature during the addition.
-
-
Reaction:
-
Monitoring:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
-
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
If a biphasic system was used, separate the organic layer. If a single solvent like toluene was used, add water to begin the washing process.[4]
-
Wash the organic layer sequentially with deionized water (twice) and then with brine (saturated NaCl solution).
-
Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase using a rotary evaporator to yield the crude N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography on silica gel if necessary.[1]
-
Data Presentation
The following table summarizes various reported conditions for the N-acetylation step in the synthesis of Agomelatine.
| Acetylating Agent | Solvent | Base | Temperature | Yield (%) | Reference |
| Acetic Anhydride | Ethyl Acetate / Water | K₂CO₃ | 10°C | 85 | [1] |
| Acetic Anhydride | Toluene | None | 40°C | 80 | [4] |
| Acetic Anhydride | Tetrahydrofuran (THF) | None | 50°C | 98 | [5] |
| Acetic Anhydride | Water | NaHCO₃ | Ice bath | Not specified | [6] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the N-acetylation of this compound.
Chemical Reaction Signaling Pathway
Caption: N-acetylation reaction pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. byjus.com [byjus.com]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. EP2703383A1 - Process for the preparation of agomelatine - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. N-acetyl-N-(2-(7-Methoxynaphthalen-1-yl)ethyl)acetaMide synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: The Use of 2-(7-Methoxynaphthalen-1-yl)ethanamine in the Design of Melatonin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melatonin, a neurohormone primarily secreted by the pineal gland, plays a crucial role in regulating circadian rhythms, sleep-wake cycles, and other physiological processes. Its effects are mediated through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2. The therapeutic potential of targeting the melatonergic system has driven the development of synthetic analogs with improved pharmacokinetic and pharmacodynamic properties. A key structural scaffold in the design of potent melatonin analogs is the naphthalene ring, which serves as a bioisostere of melatonin's indole nucleus. 2-(7-Methoxynaphthalen-1-yl)ethanamine is a pivotal chemical intermediate for the synthesis of naphthalenic melatonin analogs, most notably the marketed antidepressant, agomelatine. This document provides detailed application notes and protocols for the use of this compound in the design and evaluation of novel melatonin receptor ligands.
Application Notes
Rationale for Naphthalenic Scaffolds in Melatonin Analog Design
The naphthalene core in analogs such as agomelatine mimics the indole ring of melatonin, allowing for high-affinity binding to MT1 and MT2 receptors. The 7-methoxy group on the naphthalene ring corresponds to the 5-methoxy group of melatonin, which is crucial for receptor interaction. By modifying the acyl chain attached to the ethylamine side chain of this compound, researchers can fine-tune the pharmacological properties of the resulting analogs, including their affinity, efficacy, and selectivity for MT1 and MT2 receptors. Furthermore, some naphthalenic analogs exhibit unique pharmacological profiles by interacting with other receptors, such as serotonin receptors, leading to polypharmacology that can be therapeutically advantageous.
Agomelatine: A Case Study
Agomelatine (N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide) is a prime example of a successful melatonin analog derived from this compound. It is a potent agonist at both MT1 and MT2 receptors and also acts as an antagonist at the serotonin 5-HT2C receptor.[1][2][3] This dual mechanism of action is believed to contribute to its antidepressant and anxiolytic effects by resynchronizing circadian rhythms and increasing dopamine and norepinephrine release in the prefrontal cortex.[2][4][5]
Pharmacological Data of Naphthalenic Melatonin Analogs
The following table summarizes the binding affinities (Ki) of agomelatine and other representative naphthalenic melatonin analogs for human MT1 and MT2 receptors, as well as the 5-HT2C receptor where applicable.
| Compound | Structure | MT1 Ki (nM) | MT2 Ki (nM) | 5-HT2C Ki (nM) | Reference |
| Melatonin | Indole-based | ~0.1 | ~0.1 | >10,000 | [3] |
| Agomelatine | N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | 0.1 | 0.12 | 631 | [3] |
| N-[2-(7-methoxy-1-naphthyl)ethyl]cyclobutane carboxamide (S20642) | Naphthalenic | - | - | - | |
| N-propyl N-[2-(7-methoxy-1-naphtyl)ethyl]urea (S20753) | Naphthalenic | - | - | - | |
| N-[2-(7-methoxy-1-naphthyl)ethyl]crotonamide (S20750) | Naphthalenic | - | - | - |
Note: Specific Ki values for S20642, S20753, and S20750 are not provided in the search results, but they are described as naphthalenic ligands of melatonin receptors.
Experimental Protocols
Synthesis of N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide (Agomelatine)
This protocol describes the final N-acetylation step to synthesize agomelatine from its precursor, this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Dichloromethane (CH2Cl2)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.
-
Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield pure N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide (agomelatine).
-
Characterize the final product by NMR and mass spectrometry.
Melatonin Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of newly synthesized naphthalenic analogs for MT1 and MT2 receptors.
Materials:
-
Cell membranes from HEK293 cells stably expressing human MT1 or MT2 receptors.
-
2-[¹²⁵I]-Iodomelatonin (radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
Test compounds (naphthalenic analogs) at various concentrations
-
Melatonin (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, add the cell membranes (typically 10-20 µg of protein per well).
-
Add a fixed concentration of 2-[¹²⁵I]-Iodomelatonin (e.g., 50-100 pM).
-
Add the test compounds at varying concentrations. For total binding, add buffer only. For non-specific binding, add a high concentration of unlabeled melatonin (e.g., 10 µM).
-
Incubate the plate at 37°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
cAMP Functional Assay
This protocol describes a method to assess the functional activity (agonism or antagonism) of naphthalenic analogs at MT1 and MT2 receptors by measuring their effect on intracellular cyclic AMP (cAMP) levels. Melatonin receptors are typically coupled to Gi proteins, and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased cAMP levels.
Materials:
-
HEK293 cells stably expressing human MT1 or MT2 receptors.
-
Cell culture medium
-
Forskolin (an adenylyl cyclase activator)
-
Test compounds (naphthalenic analogs) at various concentrations
-
Melatonin (as a reference agonist)
-
A commercial cAMP assay kit (e.g., TR-FRET, HTRF, or ELISA-based)
-
Lysis buffer (if required by the kit)
Procedure:
-
Seed the HEK293 cells expressing either MT1 or MT2 receptors in a 96-well or 384-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS).
-
To assess agonist activity, pre-incubate the cells with various concentrations of the test compound or melatonin for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production and incubate for a defined period (e.g., 30 minutes).
-
To assess antagonist activity, pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.
-
Then, add a fixed concentration of melatonin (e.g., its EC₈₀) along with forskolin and incubate.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the detection method of the chosen kit (e.g., fluorescence or luminescence).
-
For agonist activity, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration to determine the EC₅₀ value.
-
For antagonist activity, plot the percentage of inhibition of the melatonin response against the logarithm of the test compound concentration to determine the IC₅₀ value, from which the pA₂ or Kb can be calculated.
Visualizations
Melatonin Receptor Signaling Pathway
References
- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agomelatine, a melatonin agonist with antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Melatonergic System in Mood and Anxiety Disorders and the Role of Agomelatine: Implications for Clinical Practice [mdpi.com]
Application Notes and Protocols for the Quantification of 2-(7-Methoxynaphthalen-1-yl)ethanamine
These application notes provide detailed methodologies for the quantitative analysis of 2-(7-Methoxynaphthalen-1-yl)ethanamine in various samples. The protocols are adapted from validated methods for the structurally related compound, agomelatine, for which this compound is a known impurity and key synthetic intermediate.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations. It utilizes reversed-phase chromatography with UV detection.
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1][2]
-
Mobile Phase: A mixture of a phosphate buffer and acetonitrile is commonly used. A typical composition is 0.05 M Potassium dihydrogen phosphate (pH adjusted to 2.9 with orthophosphoric acid) and acetonitrile in a 60:40 (v/v) ratio.[1][2]
-
Flow Rate: A flow rate of 1.0 to 2.0 mL/min is generally employed.[1][3]
-
Detection Wavelength: The detection wavelength is typically set at 230 nm, where the naphthalene chromophore exhibits strong absorbance.[1][3][4]
-
Column Temperature: Ambient or controlled at 25 °C.[5]
-
Injection Volume: 20 µL.
1.2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase or a suitable solvent like methanol to obtain a stock solution of known concentration (e.g., 100 µg/mL).[1]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a desired concentration range (e.g., 0.5 - 10 µg/mL).
-
Sample Preparation (for Pharmaceutical Formulations):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API).
-
Disperse the powder in a suitable solvent (e.g., methanol), sonicate to dissolve, and dilute to a known volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics of HPLC methods for related compounds, which can be expected for the analysis of this compound.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 10 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 0.081 µg/mL | [5] |
| Limit of Quantification (LOQ) | 0.25 µg/mL | [5] |
| Accuracy (% Recovery) | 98 - 102% | [3] |
| Precision (% RSD) | < 2% | [5] |
HPLC Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly selective and sensitive, making it suitable for the determination of this compound in biological matrices such as urine.
Experimental Protocol
2.1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl methyl siloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[6]
-
Carrier Gas: Helium at a constant flow rate.[6]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Mass Analyzer Mode: Full scan mode (e.g., m/z 50-550) for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.
2.2. Sample Preparation (from Urine):
-
Extraction: Liquid-liquid extraction is a common technique.
-
To 1 mL of urine, add an internal standard.
-
Adjust the pH to basic (e.g., pH 9-10) with a suitable buffer.
-
Add an organic extraction solvent (e.g., chloroform or ethyl acetate).[6]
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
Quantitative Data Summary
The following table presents expected performance characteristics for a GC-MS method for the analysis of this compound in a biological matrix, based on data for agomelatine.[6]
| Parameter | Typical Value | Reference |
| Linearity Range | 40 - 6000 ng/mL | [6] |
| Correlation Coefficient (r²) | > 0.999 | [6] |
| Limit of Detection (LOD) | 15 ng/mL | [6] |
| Limit of Quantification (LOQ) | 40 ng/mL | [6] |
GC-MS Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-MS.
Signaling Pathways and Logical Relationships
While this compound itself is not a therapeutic agent with a defined signaling pathway, its close relationship to the antidepressant agomelatine is significant. Agomelatine is an agonist at melatonin (MT1 and MT2) receptors and an antagonist at the serotonin 5-HT2C receptor. The analytical methods described are crucial for ensuring the purity of agomelatine and for studying its pharmacokinetics, where this ethanamine derivative may appear as a metabolite or impurity.
Analytical Method Selection Logic
Caption: Logical flow for selecting an appropriate analytical method.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. RP-HPLC method for estimating agomelatine in bulk and tablets. [wisdomlib.org]
- 4. jchps.com [jchps.com]
- 5. Validated HPLC and HPTLC Methods for the Determination of Agomelatine in Bulk and Tablets [ejchem.journals.ekb.eg]
- 6. Determination of agomelatine in urine in the presence of metabolites by gas chromatography-mass spectrometry (GC-MS) | ScienceRise: Pharmaceutical Science [journals.uran.ua]
Application Note: HPLC-UV Analysis of 2-(7-Methoxynaphthalen-1-yl)ethanamine
Abstract
This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of 2-(7-Methoxynaphthalen-1-yl)ethanamine. This primary amine is a significant compound in pharmaceutical research and development, and its accurate quantification is crucial for process monitoring, quality control, and pharmacokinetic studies. The developed reverse-phase HPLC method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine analysis in research and quality control laboratories.
Introduction
This compound is a key intermediate and building block in the synthesis of various pharmacologically active molecules. Its purity and concentration can significantly impact the yield and quality of the final product. Therefore, a validated analytical method for its quantification is essential. This document provides a detailed protocol for an HPLC-UV method, including sample preparation, chromatographic conditions, and method validation results, to ensure reliable and reproducible analysis.
Experimental
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength UV detector.
-
Column: Phenomenex Luna® C18(2) 150 x 4.6 mm, 5 µm particle size
-
Software: Agilent OpenLab CDS ChemStation Edition
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%)
-
This compound reference standard (>98% purity)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Value |
| Column | Phenomenex Luna® C18(2) 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 228 nm |
| Run Time | 15 minutes |
Table 1: Optimized HPLC-UV Chromatographic Conditions
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase starting condition (30% Acetonitrile in 0.1% Phosphoric acid in Water).
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, dissolve a known amount in the mobile phase starting condition to achieve a theoretical concentration within the calibration range. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering components.[1][2][3] All samples should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.[3][4]
Protocols
HPLC System Setup and Equilibration
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of 85% phosphoric acid to 1 L of HPLC grade water. Prepare Mobile Phase B as acetonitrile. Degas both mobile phases before use.
-
System Priming: Prime the HPLC pump with both mobile phases to remove any air bubbles.
-
Column Equilibration: Install the C18 column and equilibrate it with the initial mobile phase composition (30% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
Calibration Curve Generation
-
Injection Sequence: Inject 10 µL of each working standard solution in triplicate, from the lowest concentration to the highest.
-
Data Analysis: Integrate the peak area of this compound for each injection.
-
Curve Plotting: Plot a calibration curve of the mean peak area versus the concentration of the standard solutions. Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (r²), and the response factor.
Sample Analysis
-
Sample Injection: Inject 10 µL of the prepared sample solution in triplicate.
-
Data Acquisition: Record the chromatogram and integrate the peak area corresponding to the retention time of this compound.
-
Quantification: Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.
Results and Discussion
The developed HPLC-UV method provides a sharp, well-resolved peak for this compound with a retention time of approximately 6.5 minutes. The use of a C18 reverse-phase column and a gradient elution with acetonitrile and acidified water ensures good separation from potential impurities.[5][6] The UV detection at 228 nm was found to be optimal for sensitivity.
Method Validation Summary
The method was validated according to ICH guidelines for linearity, precision, and accuracy.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Table 2: Method Validation Summary
Diagrams
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Logical relationship for analytical method lifecycle.
Conclusion
The HPLC-UV method described in this application note is a simple, rapid, and reliable approach for the quantitative determination of this compound. The method is suitable for quality control and research purposes, providing accurate and precise results. The short run time allows for a high throughput of samples, increasing laboratory efficiency.
References
- 1. nacalai.com [nacalai.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. lcms.cz [lcms.cz]
- 5. Separation of 2-Methoxynaphthalen-1-amine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of 2-Methoxynaphthalene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols: Tandem Allylic Chlorination-Isomerization Process Using 7-Methoxy-1-naphthaleneethanamine
Abstract
This document provides detailed application notes and protocols for the tandem allylic chlorination-isomerization process utilizing 7-Methoxy-1-naphthaleneethanamine. A comprehensive review of the available scientific literature indicates that a direct, documented process specifically described as "tandem allylic chlorination-isomerization using 7-Methoxy-1-naphthaleneethanamine" is not presently available. The information presented herein is based on related, established chemical transformations, including palladium-catalyzed isomerization-coupling reactions of allyl chlorides with amines, stereospecific isomerization of allylic halides, and the synthesis of chiral amines. While 7-Methoxy-1-naphthaleneethanamine is a known precursor in the synthesis of pharmaceuticals like Agomelatine, its specific application in the requested tandem reaction is not explicitly detailed in current literature.
The following sections outline a generalized, hypothetical protocol and potential reaction pathways based on analogous reactions. Researchers should treat these protocols as a starting point for investigation and optimization.
Introduction
Tandem reactions, which combine multiple synthetic steps into a single operation, offer significant advantages in terms of efficiency, atom economy, and reduced waste. The conceptual tandem allylic chlorination-isomerization process would involve the simultaneous or sequential chlorination of an allylic substrate and subsequent isomerization, potentially catalyzed or mediated by a chiral amine such as 7-Methoxy-1-naphthaleneethanamine. Such a process could provide a streamlined route to functionalized allylic amines or other valuable synthetic intermediates.
While direct evidence for this specific transformation is lacking, related processes provide a foundation for exploring its feasibility. For instance, palladium-catalyzed reactions can facilitate the isomerization of allylic species and subsequent coupling with amines[1]. Furthermore, stereospecific isomerization of allylic halides has been achieved using chiral catalysts, suggesting that a chiral amine could influence the stereochemical outcome of a similar process[2][3].
Hypothetical Reaction Pathway
A plausible mechanistic pathway for a tandem allylic chlorination-isomerization process involving an amine is proposed below. This pathway is speculative and would require experimental validation.
Caption: Hypothetical reaction pathway for a tandem allylic chlorination-isomerization process.
Experimental Protocols (Hypothetical)
The following protocols are suggested as a starting point for investigating the title reaction. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
General Procedure for Tandem Allylic Chlorination-Isomerization
-
To a stirred solution of the allylic alcohol (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) at 0 °C, add the chlorinating agent (e.g., N-chlorosuccinimide, 1.1 mmol, 1.1 equiv).
-
Stir the reaction mixture at 0 °C for 1 hour or until TLC analysis indicates complete consumption of the starting material.
-
Add 7-Methoxy-1-naphthaleneethanamine (0.1 mmol, 0.1 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the isomerization by GC-MS or ¹H NMR spectroscopy.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation (Hypothetical)
Successful development of this reaction would require systematic optimization of various parameters. The following table illustrates how such optimization data could be presented.
| Entry | Chlorinating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Isomer Ratio (E:Z) |
| 1 | NCS | 10 | CH₂Cl₂ | 25 | 24 | - | - |
| 2 | SOCl₂ | 10 | CH₂Cl₂ | 25 | 24 | - | - |
| 3 | NCS | 5 | THF | 25 | 24 | - | - |
| 4 | NCS | 10 | Toluene | 50 | 12 | - | - |
Workflow for Method Development
The following diagram outlines a logical workflow for the development and optimization of the proposed tandem reaction.
Caption: Workflow for the development of a tandem allylic chlorination-isomerization reaction.
Conclusion and Future Outlook
The development of a tandem allylic chlorination-isomerization process using 7-Methoxy-1-naphthaleneethanamine represents an intriguing synthetic challenge. While not explicitly described in the current literature, related methodologies suggest that such a transformation may be feasible. The hypothetical protocols and workflows presented in this document are intended to serve as a guide for researchers interested in exploring this novel reaction. Successful development would provide a valuable addition to the synthetic chemist's toolbox for the efficient construction of complex molecules. Further research is warranted to investigate the catalytic potential of 7-Methoxy-1-naphthaleneethanamine and its derivatives in this and other tandem reactions.
References
Application Notes and Protocols for the Preparation of Serotonin N-Acetyltransferase (AANAT) Inhibitors based on 2-(7-Methoxynaphthalen-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin N-acetyltransferase (AANAT) is a pivotal enzyme in the biosynthesis of melatonin, catalyzing the conversion of serotonin to N-acetylserotonin. The regulation of melatonin levels is crucial for maintaining circadian rhythms, and dysregulation has been implicated in sleep disorders, mood disorders, and other neurological conditions. Consequently, the development of potent and selective AANAT inhibitors is a significant area of research for novel therapeutics. This document provides detailed application notes and protocols for the preparation and evaluation of AANAT inhibitors derived from 2-(7-Methoxynaphthalen-1-yl)ethanamine. The N-acylated derivatives of this scaffold have shown promise as inhibitors of AANAT, offering a valuable starting point for drug discovery programs.
Data Presentation: Inhibitory Activity of Naphthalene Derivatives against AANAT
The following table summarizes the inhibitory activity of selected N-acetylated naphthalene derivatives against ovine pineal serotonin-N-acetyltransferase. These compounds serve as important benchmarks for structure-activity relationship (SAR) studies.
| Compound | Chemical Structure | Molecular Formula | IC50 (µM) | Inhibition Type |
| Melatonin (Reference) | N-acetyl-5-methoxytryptamine | C13H16N2O2 | 10 | Competitive |
| (1-Naphthyl)ethylacetamido | N-[2-(naphthalen-1-yl)ethyl]acetamide | C14H15NO | 8 | Mixed |
| Agomelatine (N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide) | Structure to be synthesized in the protocol below | C15H17NO2 | TBD | TBD |
Data for Melatonin and (1-Naphthyl)ethylacetamido are based on preliminary studies on ovine pineal 5-hydroxytryptamine-N-acetyltransferase. The inhibitory potential of Agomelatine and its derivatives against AANAT requires further investigation to establish precise IC50 values and inhibition kinetics.
Experimental Protocols
Protocol 1: Synthesis of N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide (Agomelatine)
This protocol details the N-acetylation of this compound, a foundational reaction for preparing a library of potential AANAT inhibitors.
Materials:
-
This compound hydrochloride
-
Acetic anhydride
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography elution
Procedure:
-
Preparation of the Free Base:
-
Dissolve this compound hydrochloride in water.
-
Add a saturated aqueous solution of sodium bicarbonate to basify the solution (pH > 9), which will precipitate the free amine.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the free amine as an oil or solid.
-
-
N-Acetylation Reaction:
-
Dissolve the this compound free base in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide.
-
Protocol 2: In Vitro AANAT Inhibition Assay (Colorimetric)
This protocol provides a method for evaluating the inhibitory potency of the synthesized compounds on AANAT activity.
Materials:
-
Recombinant or purified AANAT enzyme
-
Serotonin (substrate)
-
Acetyl-Coenzyme A (AcCoA) (co-substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the phosphate buffer, AANAT enzyme, and the test compound at various concentrations. Include a control group with DMSO only.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a mixture of serotonin and Acetyl-CoA to each well.
-
Incubate the plate at 37 °C for a defined period (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution of DTNB in a suitable buffer. DTNB reacts with the free Coenzyme A (a product of the enzymatic reaction) to produce a yellow-colored product.
-
Measure the absorbance at a wavelength of 405-415 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of Melatonin Synthesis
Caption: The enzymatic pathway of melatonin synthesis, highlighting the role of AANAT.
Experimental Workflow for AANAT Inhibitor Synthesis and Evaluation
Application Notes and Protocols for the Custom Synthesis of Derivatives from 2-(7-Methoxynaphthalen-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and biological significance of derivatives originating from the key intermediate, 2-(7-methoxynaphthalen-1-yl)ethanamine. This compound serves as a critical building block in the development of pharmacologically active molecules, most notably the novel antidepressant, Agomelatine.
The primary focus of these notes is the synthesis of N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide, commercially known as Agomelatine. This derivative is a potent agonist for melatonin receptors (MT1 and MT2) and an antagonist for the serotonin 5-HT2C receptor.[1] This dual mechanism of action is believed to create a synergistic effect, contributing to its efficacy in treating major depressive episodes.[1] By targeting both melatonergic and serotonergic systems, Agomelatine helps to resynchronize circadian rhythms, which are often disrupted in patients with depression, while also increasing dopamine and norepinephrine release in the frontal cortex.[2]
The protocols outlined below provide a reproducible methodology for the custom synthesis of Agomelatine from its immediate precursor, offering a foundation for further research and development of novel analogs with potentially enhanced therapeutic profiles.
Synthetic Workflow and Experimental Protocols
The general workflow for synthesizing Agomelatine involves the formation of the key intermediate this compound, followed by a final acylation step. The diagram below illustrates a common synthetic route.
Caption: Synthetic workflow for Agomelatine from a common starting material.
Experimental Protocol: Acetylation of this compound to Synthesize Agomelatine
This protocol details the final step in the synthesis of Agomelatine, a direct and efficient N-acetylation of the primary amine intermediate.
1. Materials and Equipment:
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Methanol
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
2. Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and sodium acetate (1.1 eq).
-
Add methanol as the solvent to create a stirrable mixture.
-
Begin stirring the mixture at room temperature.
-
Carefully add acetic anhydride (1.2 eq) drop-wise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 1 to 4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature (approximately 30-35°C).
-
Add crushed ice to the flask to precipitate the crude product and stir for an additional 2 hours at a lower temperature (10-15°C).
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the product under vacuum at 45-50°C to obtain the final compound, Agomelatine.
Data Presentation
The following tables summarize key quantitative data for the synthesis and biological activity of Agomelatine.
Table 1: Summary of the Acetylation Reaction for Agomelatine Synthesis
| Parameter | Value/Description | Reference |
| Starting Material | This compound | N/A |
| Key Reagent | Acetic Anhydride | [3] |
| Base/Catalyst | Sodium Acetate | [3] |
| Solvent | Methanol | [3] |
| Reaction Time | 1 - 4 hours | [3] |
| Reaction Temp. | Reflux | [3] |
| Reported Yield | ~94% | [3] |
| Purity | High purity achievable after crystallization | [4] |
Table 2: Biological Activity Profile of Agomelatine
| Target Receptor | Activity Type | Binding Affinity (Ki) | Reference |
| Melatonin MT1 | Agonist | 0.10 nM | [5] |
| Melatonin MT2 | Agonist | 0.12 nM | [5] |
| Serotonin 5-HT2C | Antagonist | 631 nM (pKi = 6.2) | [5] |
| Serotonin 5-HT2B | Antagonist | 660 nM (pKi = 6.6) | [5] |
Biological Signaling Pathways
Agomelatine's unique therapeutic effect stems from its synergistic action on both melatonergic and serotonergic pathways.[1]
-
MT1/MT2 Receptor Agonism: As an agonist, Agomelatine mimics the action of endogenous melatonin. MT1 and MT2 receptors are primarily coupled to Gi proteins.[2] Activation of these receptors leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA).[2] This pathway is crucial for regulating circadian rhythms.
-
5-HT2C Receptor Antagonism: The 5-HT2C receptor is coupled to Gq/11 proteins. Its activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate Protein Kinase C (PKC). By acting as an antagonist, Agomelatine blocks the constitutive activity of 5-HT2C receptors. This blockade leads to a disinhibition of dopaminergic and noradrenergic neurons in the frontal cortex, increasing the release of these key neurotransmitters.
The diagram below illustrates the integrated signaling cascade modulated by Agomelatine.
Caption: Signaling pathways modulated by Agomelatine.
References
- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Melatonergic System in Mood and Anxiety Disorders and the Role of Agomelatine: Implications for Clinical Practice [mdpi.com]
- 3. WO2012093402A1 - Processes for the preparation of n-[2-(7-methoxy-1-naphthyl)ethyl]acetamide - Google Patents [patents.google.com]
- 4. glpbio.com [glpbio.com]
- 5. Agomelatine ( Valdoxan ): antagonism at 5-HT2B and 5-HT2C receptors reinforces frontocortical adrenergic and dopaminergic transmission [biopsychiatry.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-(7-Methoxynaphthalen-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 2-(7-Methoxynaphthalen-1-yl)ethanamine, a key intermediate in the manufacturing of several pharmaceutical compounds, notably the antidepressant agomelatine.[1] The synthesis is a multi-step process, and this guide outlines two common routes for the preparation of the crucial intermediate, (7-methoxy-1-naphthyl)acetonitrile, followed by its reduction to the final product.
Summary of Synthetic Strategies
The large-scale synthesis of this compound typically commences from 7-methoxy-1-tetralone. The key challenge lies in the efficient conversion of this starting material to the intermediate (7-methoxy-1-naphthyl)acetonitrile. This document details two primary routes for this conversion, followed by a robust reduction method to yield the target amine.
Route A outlines a process involving the reaction of 7-methoxy-1-tetralone with cyanoacetic acid followed by dehydrogenation.
Route B presents an alternative pathway that proceeds through a halogenated intermediate, which is then dehydrohalogenated.
Finally, a widely used and high-yielding reduction of the resulting (7-methoxy-1-naphthyl)acetonitrile to this compound using lithium aluminum hydride (LiAlH4) is described.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of this compound.
Table 1: Synthesis of (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile (Route A, Step 1)
| Parameter | Value | Reference |
| Starting Material | 7-methoxy-1-tetralone | US7476751B2 |
| Reagents | Cyanoacetic acid, Heptanoic acid, Aniline, Toluene | US7476751B2 |
| Reaction Temperature | Reflux | US7476751B2 |
| Yield | 91% | US7476751B2 |
| Purity | >99% | US7476751B2 |
Table 2: Synthesis of (7-methoxy-1-naphthyl)acetonitrile (Route A, Step 2 - Dehydrogenation)
| Parameter | Value | Reference |
| Starting Material | (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile | CN111377829A |
| Reagents | Ruthenium/carbon, Allyl methacrylate, Toluene | CN111377829A |
| Reaction Temperature | 40-120 °C | CN111377829A |
| Reaction Time | 2-10 hours | CN111377829A |
| Yield | High (not specified) | CN111377829A |
Table 3: Synthesis of (7-methoxy-3,4-dihydro-4-halo-1-naphthyl)acetonitrile (Route B, Step 1)
| Parameter | Value | Reference |
| Starting Material | (7-methoxy-3,4-dihydro-1-naphthyl)acetonitrile | CN113527139A |
| Reagents | Halogenating agent (e.g., N-bromosuccinimide), Toluene or Acetonitrile | CN113527139A |
| Reaction Temperature | 5-40 °C | CN113527139A |
| Reaction Time | 1-4 hours | CN113527139A |
Table 4: Synthesis of (7-methoxy-1-naphthyl)acetonitrile (Route B, Step 2 - Dehydrohalogenation)
| Parameter | Value | Reference |
| Starting Material | (7-methoxy-3,4-dihydro-4-halo-1-naphthyl)acetonitrile | CN113527139A |
| Reagents | Alkali, Solvent | CN113527139A |
| Reaction Time | 2-8 hours | CN113527139A |
Table 5: Reduction of (7-methoxy-1-naphthyl)acetonitrile to this compound
| Parameter | Value | Reference |
| Starting Material | (7-methoxy-1-naphthyl)acetonitrile | CN102260180A |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH4) | CN102260180A |
| Solvent | Mixture of haloalkane and ether | CN102260180A |
| Reaction Temperature | 30-40 °C | CN102260180A |
| Yield | 96-99% | CN102260180A |
Experimental Protocols
Route A: Synthesis of (7-methoxy-1-naphthyl)acetonitrile via Dehydrogenation
Step 1: Synthesis of (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile
This protocol is adapted from patent US7476751B2.
-
Reactor Setup: In a suitable reactor, charge 7-methoxy-1-tetralone, cyanoacetic acid, heptanoic acid, and aniline in toluene.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction is removed, for example, by azeotropic distillation.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to ambient temperature and filter.
-
Purification: Remove the toluene by evaporation. The resulting solid residue is recrystallized from an ethanol/water mixture (e.g., 80/20) to yield the product with a purity exceeding 99%.[2]
Step 2: Dehydrogenation to (7-methoxy-1-naphthyl)acetonitrile
This protocol is based on patent CN111377829A, which presents an environmentally friendly alternative to traditional methods using DDQ.
-
Reactor Setup: Charge (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile, a catalytic amount of ruthenium on carbon (Ru/C), and allyl methacrylate into a suitable solvent such as toluene.
-
Reaction: Heat the mixture to a temperature between 40 °C and 120 °C for 2 to 10 hours.
-
Monitoring: Monitor the reaction by HPLC to confirm the conversion.
-
Work-up: After the reaction is complete, cool the mixture and filter to recover the catalyst.
-
Purification: The filtrate is concentrated, and the product can be further purified by recrystallization from a suitable solvent like ethanol.
Route B: Synthesis of (7-methoxy-1-naphthyl)acetonitrile via Halogenation-Dehydrohalogenation
This two-step process is an alternative method for the aromatization of the tetralone ring system, as described in patent CN113527139A.
Step 1: Halogenation of (7-methoxy-3,4-dihydro-1-naphthyl)acetonitrile
-
Reaction Setup: Dissolve (7-methoxy-3,4-dihydro-1-naphthyl)acetonitrile in a solvent such as toluene or acetonitrile.
-
Reagent Addition: Add a halogenating agent (e.g., N-bromosuccinimide) to the solution.
-
Reaction Conditions: Maintain the reaction temperature between 5 °C and 40 °C for 1 to 4 hours.
-
Work-up: After the reaction, wash the mixture, concentrate the organic phase, and add an alcohol to precipitate the solid product.
-
Isolation: Filter the solid to obtain (7-methoxy-3,4-dihydro-4-halo-1-naphthyl)acetonitrile.
Step 2: Dehydrohalogenation to (7-methoxy-1-naphthyl)acetonitrile
-
Reaction Setup: Mix the halogenated intermediate with an alkali in a suitable solvent.
-
Reaction Conditions: Allow the reaction to proceed for 2 to 8 hours.
-
Neutralization and Isolation: Adjust the pH to 6-7, concentrate the solution, and induce crystallization to obtain the final product.
Final Step: Reduction to this compound
This high-yield reduction is a critical step for large-scale production, as detailed in patent CN102260180A.
-
Reactor Setup: In a reactor, prepare a solution of (7-methoxy-1-naphthyl)acetonitrile in a mixed solvent of a haloalkane and an ether.
-
Reducing Agent: Separately, prepare a suspension of lithium aluminum hydride (LiAlH4) in an ether solvent.
-
Addition: Cool the LiAlH4 suspension and slowly add the solution of the nitrile while maintaining the reaction temperature between 30-40 °C.
-
Quenching: After the reaction is complete (monitored by TLC or HPLC), cool the mixture to below 15 °C. Carefully quench the reaction by the sequential addition of water, followed by a 10% aqueous sodium hydroxide solution, and then more water.
-
Work-up: Stir the resulting mixture at room temperature for 1-2.5 hours and then filter.
-
Isolation: Evaporate the organic solvent from the filtrate to obtain the oily product, this compound, with a reported yield of up to 99%.[3]
Visualized Workflows
The following diagrams illustrate the logical relationships in the synthetic pathways described.
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
These protocols and workflows provide a comprehensive guide for the large-scale synthesis of this compound, enabling researchers and drug development professionals to implement efficient and high-yielding manufacturing processes.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(7-Methoxynaphthalen-1-yl)ethanamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(7-Methoxynaphthalen-1-yl)ethanamine, a key intermediate in the production of agomelatine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | - Inefficient reduction of the starting material (e.g., 2-(7-methoxy-1-naphthyl)acetamide or (7-methoxy-1-naphthyl)acetonitrile).- Degradation of reagents, particularly the reducing agent.- Suboptimal reaction temperature or time. | - Verify Reductant Activity: Use a fresh batch of the reducing agent. If using borohydride-based reagents, ensure they have been stored under anhydrous conditions.- Optimize Reaction Conditions: Experiment with reaction temperature and time. For instance, when using Zn(BH₄)₂, ensure the initial formation of the reagent is complete before adding the substrate, and maintain the recommended reaction temperature for a sufficient duration.[1]- Alternative Reducing Systems: Consider alternative reducing agents. While lithium aluminum hydride (LiAlH₄) is effective, it is hazardous.[1] Systems like NaBH₄/NiCl₂ have been used, but may introduce heavy metal contamination.[1] The Zn(BH₄)₂ system is presented as a safer and more efficient alternative.[1] |
| Incomplete Reaction | - Insufficient molar ratio of the reducing agent to the substrate.- Poor solubility of the starting material in the chosen solvent. | - Adjust Stoichiometry: Increase the molar equivalents of the reducing agent. For the reduction of 2-(7-methoxy-1-naphthyl)acetamide with Zn(BH₄)₂, a molar ratio of reductant to substrate of at least 2:1 is suggested.[1]- Solvent System: Ensure the chosen solvent is appropriate for both the substrate and the reducing agent. A combination of tetrahydrofuran (THF) and toluene has been shown to be effective.[1] |
| Formation of Side Products/Impurities | - Over-reduction or side reactions due to harsh reaction conditions.- Presence of impurities in starting materials.[2]- Reaction with atmospheric moisture. | - Control Reaction Temperature: Maintain the reaction at the recommended temperature to avoid unwanted side reactions.- Purify Starting Materials: Ensure the purity of starting materials before use.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture-sensitive reagents from decomposing. |
| Difficulties in Product Isolation and Purification | - Emulsion formation during aqueous work-up.- Co-precipitation of inorganic salts with the product.- Product is an oil, making handling difficult. | - Work-up Procedure: After quenching the reaction, adjust the pH carefully to ensure the product is in the desired form (free base or salt) for extraction. Use a suitable organic solvent for extraction, such as chloroform or dichloromethane.[1]- Filtration: Filter the reaction mixture after quenching to remove inorganic byproducts before extraction.[1]- Purification: If the product is an oil, consider converting it to its hydrochloride salt for easier handling and purification by recrystallization. |
| Safety Concerns | - Use of hazardous reagents like lithium aluminum hydride or boron trifluoride etherate.[1]- High-pressure hydrogenation.[1] | - Reagent Selection: Opt for safer reducing agents like the Zn(BH₄)₂ system, which avoids the use of highly flammable or toxic substances.[1]- Process Conditions: Choose synthetic routes that operate at atmospheric pressure to avoid the need for specialized high-pressure equipment.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 7-methoxytetralone, 2-(7-methoxy-1-naphthyl)acetamide, and (7-methoxy-1-naphthyl)acetonitrile. The choice of starting material can significantly impact the overall yield, number of steps, and reaction conditions.[1]
Q2: What are the challenges associated with using (7-methoxy-1-naphthyl)acetonitrile as a starting material?
A2: The reduction of (7-methoxy-1-naphthyl)acetonitrile to the corresponding amine often requires high-pressure catalytic hydrogenation (up to 300 atmospheres) and long reaction times.[1] Alternative methods using Raney nickel may lead to heavy metal contamination in the final product.[1] The use of lithium aluminum hydride is an option, but its pyrophoric nature poses significant safety risks, especially on an industrial scale.[1]
Q3: What are the advantages of using 2-(7-methoxy-1-naphthyl)acetamide as a precursor?
A3: 2-(7-methoxy-1-naphthyl)acetamide can be reduced to this compound under milder and safer conditions compared to the nitrile precursor. For example, reduction using a Zn(BH₄)₂ system avoids high pressures and hazardous reagents.[1]
Q4: How can I purify the final product?
A4: The crude product, which may be an oil, can be purified by extraction into an organic solvent followed by evaporation.[1] For easier handling and further purification, the oily free base can be converted to its hydrochloride salt, which is a solid and can be recrystallized.[2][3]
Q5: What are the key safety precautions to take during the synthesis?
A5: It is crucial to handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When working with moisture-sensitive or pyrophoric reagents like lithium aluminum hydride, an inert atmosphere is essential. Opting for safer, documented synthetic routes can mitigate many of the risks associated with this synthesis.[1][4]
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 2-(7-methoxy-1-naphthyl)acetamide with Zn(BH₄)₂[1]
Materials:
-
2-(7-methoxy-1-naphthyl)acetamide
-
Zinc chloride (ZnCl₂)
-
Potassium borohydride (KBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
10% Hydrochloric acid (aq)
-
20% Sodium hydroxide (aq)
-
Chloroform
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a reaction flask under an inert atmosphere, add 360 ml of anhydrous THF.
-
To the THF, add 22.76 g (0.167 mol) of ZnCl₂ and 18.04 g (0.334 mol) of KBH₄.
-
Stir the mixture at room temperature for 2 hours to form the Zn(BH₄)₂ reagent.
-
Add 36 g (0.167 mol) of 2-(7-methoxy-1-naphthyl)acetamide and 360 ml of anhydrous toluene to the reaction mixture.
-
Slowly heat the mixture to distill off the THF, allowing the internal temperature to reach 100°C.
-
Maintain the reaction at 100°C with stirring for 3 hours.
-
Cool the reaction to room temperature and slowly add ice water to quench the reaction.
-
Pour the reaction mixture into 300 ml of 10% hydrochloric acid solution (the pH should be approximately 2).
-
Filter the mixture and separate the layers of the filtrate. Discard the toluene layer.
-
Basify the aqueous layer with 20% sodium hydroxide solution until the pH is between 12 and 13.
-
Extract the aqueous layer with chloroform (2 x 150 ml).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent to yield 2-(7-methoxy-1-naphthyl)ethanamine as a light yellow oil.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. Preparation method for 2-(7-methoxy-1-naphthyl)ethylamine - Eureka | Patsnap [eureka.patsnap.com]
- 2. WO2012093402A1 - Processes for the preparation of n-[2-(7-methoxy-1-naphthyl)ethyl]acetamide - Google Patents [patents.google.com]
- 3. This compound hydrochloride|lookchem [lookchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of 2-(7-Methoxynaphthalen-1-yl)ethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-(7-Methoxynaphthalen-1-yl)ethanamine from reaction byproducts. The information is tailored to researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound via the reduction of 2-(7-methoxynaphthalen-1-yl)acetamide?
A1: The most prevalent impurity is typically the unreacted starting material, 2-(7-methoxynaphthalen-1-yl)acetamide. Other potential byproducts can include the hydrolyzed starting material, 2-(7-methoxynaphthalen-1-yl)acetic acid, or over-alkylation products depending on the reaction conditions.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase for TLC analysis is a mixture of dichloromethane and methanol (e.g., 95:5 v/v), which can be adjusted based on the polarity of the compounds. The product, being an amine, will have a different retention factor (Rf) compared to the less polar starting material. Staining with potassium permanganate or visualization under UV light can help in identifying the spots.
Q3: Is it necessary to convert the amine to its hydrochloride salt for storage?
A3: While the free amine is a light yellow oily substance, converting it to its hydrochloride salt offers greater stability and ease of handling as a solid. The hydrochloride salt is also less susceptible to air oxidation.
Troubleshooting Guides
Acid-Base Extraction
Problem: Low recovery of the product after acid-base extraction.
Possible Causes & Solutions:
-
Incomplete Protonation/Deprotonation: Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the extraction of the amine into the aqueous phase and sufficiently basic (pH > 12) when regenerating the free amine. Use a pH meter or pH paper to verify.
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping the product. To break an emulsion, you can add brine (saturated NaCl solution) or gently swirl the separatory funnel. In some cases, filtering the emulsion through a pad of celite can be effective.
-
Insufficient Extraction: Perform multiple extractions with smaller volumes of the acidic/basic solution rather than a single extraction with a large volume to ensure complete transfer of the amine between phases.
Column Chromatography
Problem: Tailing or streaking of the amine product on the silica gel column.
Possible Causes & Solutions:
-
Acidic Nature of Silica Gel: Amines can interact with the acidic silanol groups on the surface of the silica gel, leading to poor separation and tailing. To mitigate this, add a small amount of a volatile base, such as triethylamine (0.5-1%), to the mobile phase. This will neutralize the acidic sites and improve the peak shape.
-
Inappropriate Mobile Phase Polarity: If the mobile phase is too polar, the product may elute too quickly with poor separation. Conversely, if it is not polar enough, the product may move too slowly or not at all. Optimize the mobile phase composition using TLC prior to running the column. A gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar mixture (e.g., dichloromethane/methanol) is often effective.
-
Column Overloading: Loading too much crude product onto the column can lead to broad peaks and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Problem: Co-elution of the product with the starting material (2-(7-methoxynaphthalen-1-yl)acetamide).
Possible Causes & Solutions:
-
Insufficient Resolution: The polarity difference between the product amine and the starting acetamide may not be large enough for complete separation with a standard mobile phase. A shallower solvent gradient or the use of a different solvent system may be necessary. For example, a ternary system like dichloromethane/ethyl acetate/triethylamine could offer better resolution.
-
Dry Loading: If the crude product has low solubility in the initial mobile phase, it can be adsorbed onto a small amount of silica gel (dry loading). This ensures a more uniform application to the column and can improve separation.
Experimental Protocols
Acid-Base Extraction Protocol
This protocol describes the purification of this compound from a reaction mixture containing the unreacted starting material, 2-(7-methoxynaphthalen-1-yl)acetamide.
-
Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add 1 M hydrochloric acid (HCl) to the separatory funnel, shake vigorously, and allow the layers to separate. The amine will be protonated and move into the aqueous layer.
-
Collect the aqueous layer. Repeat the extraction of the organic layer with 1 M HCl to ensure all the amine has been extracted.
-
Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) with stirring until the pH is greater than 12. The free amine will precipitate or form an oily layer.
-
Extract the free amine back into an organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the purified this compound as a light yellow oil.
Column Chromatography Protocol
This protocol is for the purification of this compound using silica gel chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% dichloromethane with 0.5% triethylamine).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to pack under gravity or with gentle pressure. Let the solvent drain until it is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as methanol. A typical gradient might be from 0% to 5% methanol in dichloromethane (containing 0.5% triethylamine).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Recrystallization of the Hydrochloride Salt
-
Dissolve the purified this compound in a minimal amount of a suitable solvent, such as isopropanol or ethanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in isopropanol) dropwise with stirring until the precipitation of the hydrochloride salt is complete.
-
Heat the mixture to dissolve the salt completely, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) |
| Acid-Base Extraction | 70-80% | >95% | 85-95% |
| Column Chromatography | 70-80% | >98% | 70-85% |
| Recrystallization (HCl salt) | >95% | >99.5% | 90-98% |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common purification issues.
Technical Support Center: Synthesis of 2-(7-Methoxynaphthalen-1-yl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(7-Methoxynaphthalen-1-yl)ethanamine, a key intermediate in the production of Agomelatine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic routes from (7-methoxy-1-naphthyl)acetonitrile.
Problem 1: Low Yield of this compound in Catalytic Hydrogenation
Possible Causes and Solutions
| Possible Cause | Recommended Action | Expected Outcome |
| Inactive Catalyst | Use a fresh batch of catalyst (e.g., Palladium on Carbon, Raney Nickel). Ensure proper handling and storage to prevent deactivation. | Improved reaction rate and higher conversion to the desired product. |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure within the recommended safety limits of the equipment. Optimal pressure is typically in the range of 5-10 bar. | Enhanced rate of hydrogenation and improved yield. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. A typical starting point is 40-60°C. Lower temperatures may be too slow, while higher temperatures can promote side reactions. | Increased reaction rate without significant byproduct formation. |
| Inadequate Agitation | Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate mass transfer of hydrogen. | Consistent reaction progress and prevention of localized over-reduction or incomplete reaction. |
| Presence of Catalyst Poisons | Purify the starting material ((7-methoxy-1-naphthyl)acetonitrile) to remove any potential catalyst poisons such as sulfur or halogenated compounds. | Restored catalyst activity and improved product yield. |
Problem 2: Formation of Over-Reduced Impurities (Tetralin and Decalin derivatives)
During catalytic hydrogenation, the naphthalene ring is susceptible to over-reduction, leading to the formation of 2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine and decalin derivatives.
Troubleshooting and Mitigation Strategies
| Parameter | Condition to Favor Naphthalene Ring | Condition Leading to Over-reduction |
| Catalyst | Palladium on Carbon (Pd/C) | Raney Nickel, Platinum-based catalysts |
| Temperature | Lower temperatures (e.g., 25-40°C) | Higher temperatures (>60°C) |
| Hydrogen Pressure | Lower to moderate pressure (e.g., 3-5 bar) | High pressure (>10 bar) |
| Reaction Time | Monitor reaction progress closely (e.g., by HPLC or TLC) and stop when the starting material is consumed. | Prolonged reaction times after the nitrile group is reduced. |
Problem 3: Presence of Dimeric Impurities
The formation of dimeric impurities, such as 7-Methoxy-N-[2-(7-methoxy-1-naphthalenyl)ethyl]-1-naphthaleneethanamine, can occur, especially at higher temperatures.
Mitigation Strategies
-
Control Temperature: Maintain a moderate reaction temperature (40-50°C) to minimize the rate of intermolecular side reactions.
-
Gradual Addition: In some setups, gradual addition of the substrate to the reaction mixture containing the catalyst and hydrogen can help maintain a low concentration of the product amine, reducing the chance of dimerization.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound from (7-methoxy-1-naphthyl)acetonitrile?
A1: The most prevalent side reactions are:
-
Over-reduction of the naphthalene ring: This leads to the formation of tetralin and decalin derivatives, particularly when using highly active catalysts like Raney Nickel or at elevated temperatures and pressures.
-
Dimerization: The product amine can react with starting material or intermediates to form dimeric impurities.
-
Incomplete reaction: Residual starting material or partially reduced intermediates may remain if the reaction conditions are not optimal.
Q2: Which analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the reaction progress and quantifying the purity of this compound.[1][2] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of unknown impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation of the final product and any isolated byproducts.
Q3: What is the recommended method for purifying crude this compound?
A3: The most common purification method is the crystallization of its hydrochloride salt. The crude amine is dissolved in a suitable solvent (e.g., isopropanol, ethanol) and treated with a solution of hydrochloric acid. The resulting hydrochloride salt precipitates and can be collected by filtration, washed with a cold solvent, and dried. This process is effective at removing most non-basic impurities.
Q4: Can Lithium Aluminum Hydride (LiAlH4) be used for the reduction of (7-methoxy-1-naphthyl)acetonitrile? What are the potential side reactions?
A4: Yes, LiAlH4 is a powerful reducing agent capable of converting the nitrile to the primary amine. However, careful control of the reaction is necessary. Potential side reactions include:
-
Over-reduction: While less common for the aromatic ring with LiAlH4 compared to catalytic hydrogenation, it can still occur under harsh conditions.
-
Formation of complex aluminum salts: The work-up procedure must be performed carefully to hydrolyze these salts and isolate the free amine. An incomplete quench can lead to low yields.
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of (7-methoxy-1-naphthyl)acetonitrile
Objective: To synthesize this compound via catalytic hydrogenation.
Materials:
-
(7-methoxy-1-naphthyl)acetonitrile
-
Ethanol (or Methanol)
-
5% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Hydrogen gas
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation reactor, a slurry of 5% Pd/C (approximately 2-5 mol% of the substrate) in ethanol is prepared.
-
(7-methoxy-1-naphthyl)acetonitrile is added to the reactor.
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to 5 bar.
-
The reaction mixture is heated to 40-50°C with vigorous stirring.
-
The reaction is monitored by HPLC until the starting material is consumed (typically 4-8 hours).
-
After cooling to room temperature, the reactor is vented and purged with nitrogen.
-
The reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst. The filter cake is washed with ethanol.
-
The combined filtrate is concentrated under reduced pressure to yield crude this compound.
Purification Protocol: Crystallization as Hydrochloride Salt
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Isopropanol
-
Concentrated Hydrochloric Acid or HCl gas in a suitable solvent
-
Diethyl ether (optional, for enhancing precipitation)
Procedure:
-
The crude amine is dissolved in isopropanol (approximately 5-10 volumes).
-
The solution is filtered to remove any particulate matter.
-
A solution of hydrochloric acid in isopropanol (or another suitable form of HCl) is added dropwise to the stirred amine solution until the pH is acidic (pH 2-3).
-
The hydrochloride salt will precipitate. The mixture may be cooled in an ice bath to maximize precipitation.
-
The solid is collected by filtration, washed with cold isopropanol, and then with diethyl ether.
-
The purified this compound hydrochloride is dried under vacuum.
Visualizations
References
Optimizing reaction conditions for 2-(7-Methoxynaphthalen-1-yl)ethanamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(7-Methoxynaphthalen-1-yl)ethanamine, a key intermediate in the manufacturing of various pharmacologically active compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most frequently utilized precursors for this synthesis are 2-(7-methoxy-1-naphthyl)acetamide and (7-methoxy-1-naphthyl)acetonitrile. The choice between these starting materials often depends on the availability of reagents, reaction scalability, and safety considerations associated with the required reducing agents.
Q2: Which reduction methods are most effective for converting the amide or nitrile precursor to the desired amine?
A2: Several reduction methods can be employed, each with its own advantages and challenges. Common methods include:
-
Complex Metal Hydrides: Agents like Zinc Borohydride (Zn(BH4)2), prepared in situ from Zinc Chloride (ZnCl2) and Potassium Borohydride (KBH4), are effective for the reduction of the amide.[1] Lithium aluminum hydride (LiAlH4) is also a potent reducing agent for both amides and nitriles, though its pyrophoric nature requires stringent safety precautions.
-
Borane Complexes: Borane-tetrahydrofuran (B₂H₆/THF) is another option for the reduction of amides.
-
Catalytic Hydrogenation: This method is typically used for the reduction of the nitrile functionality. Catalysts such as Raney Nickel or Palladium on Carbon (Pd/C) are used under hydrogen pressure.[2] However, this may require high-pressure equipment.[1]
-
Sodium Borohydride with a Catalyst: A combination of sodium borohydride and a nickel salt, like nickel(II) chloride, can also be used for the reduction of nitriles.
Q3: What are the critical reaction parameters to control for a successful synthesis?
A3: Key parameters to monitor and control include:
-
Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts. For instance, reductions with complex metal hydrides may require initial cooling followed by heating to drive the reaction to completion.[1]
-
Reaction Time: The duration of the reaction must be sufficient to ensure complete conversion of the starting material. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
-
Solvent: The choice of solvent is critical for reagent solubility and reactivity. Anhydrous solvents, such as tetrahydrofuran (THF) and toluene, are often required, especially when using water-sensitive reagents like complex metal hydrides.[1]
-
Stoichiometry of Reagents: The molar ratios of the reducing agent and other reactants to the starting material must be carefully controlled to optimize yield and minimize side reactions.
Q4: How can I purify the final product, this compound?
A4: Purification typically involves an aqueous workup to remove inorganic salts and unreacted reagents, followed by extraction with an organic solvent. The crude product, which is often an oil, can be further purified by column chromatography on silica gel. Alternatively, the amine can be converted to its hydrochloride salt, which is a stable, crystalline solid that can be purified by recrystallization.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Product | Incomplete reaction. | - Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary.- Ensure the reaction temperature is optimal for the chosen reducing agent.- Verify the quality and stoichiometry of the reducing agent. |
| Degradation of the product during workup. | - Perform the aqueous workup at a low temperature.- Minimize the time the product is in contact with acidic or basic aqueous solutions. | |
| Mechanical losses during extraction and purification. | - Ensure complete phase separation during extraction.- Optimize the solvent system for column chromatography to achieve good separation and recovery. | |
| Presence of Impurities in the Final Product | Unreacted starting material (amide or nitrile). | - Increase the amount of reducing agent or prolong the reaction time.- Optimize the purification method, such as adjusting the eluent polarity in column chromatography. |
| Formation of byproducts. | - Control the reaction temperature to minimize side reactions.[2]- Ensure an inert atmosphere (e.g., nitrogen or argon) if using air-sensitive reagents.- Investigate alternative reducing agents that may offer higher selectivity. | |
| Difficulty in Isolating the Product | Product is an oil and difficult to handle. | - Convert the amine to its hydrochloride salt to obtain a solid that is easier to handle and purify by recrystallization.[3] |
| Emulsion formation during aqueous workup. | - Add a saturated solution of sodium chloride (brine) to break the emulsion.- Filter the mixture through a pad of celite. | |
| Inconsistent Reaction Results | Variable quality of reagents or solvents. | - Use freshly distilled or anhydrous solvents.- Titrate the reducing agent (e.g., LiAlH4, borane) to determine its exact concentration before use. |
Experimental Protocols
Protocol 1: Reduction of 2-(7-methoxy-1-naphthyl)acetamide using Zn(BH₄)₂[1]
-
To a stirred suspension of Zinc Chloride (ZnCl₂, 0.167 mol) and Potassium Borohydride (KBH₄, 0.334 mol) in anhydrous tetrahydrofuran (360 ml) at room temperature, stir the mixture for 2 hours.
-
Add 2-(7-methoxy-1-naphthyl)acetamide (0.167 mol) and toluene (360 ml) to the reaction mixture.
-
Slowly heat the mixture to distill off the tetrahydrofuran, allowing the internal temperature to reach 100°C.
-
Maintain the reaction at 100°C with stirring for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of ice water.
-
Acidify the mixture by adding it to a 10% aqueous hydrochloric acid solution (300 ml) to a pH of 2.
-
Separate the aqueous and organic layers. Discard the toluene layer.
-
Basify the aqueous layer with a 20% aqueous sodium hydroxide solution to a pH of 12-13.
-
Extract the product with chloroform (2 x 150 ml).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a light-yellow oil.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Synthetic routes from common precursors to this compound.
References
Technical Support Center: Purification of 2-(7-Methoxynaphthalen-1-yl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(7-Methoxynaphthalen-1-yl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from starting materials, byproducts of the synthesis, or degradation of the final product. Key potential impurities include:
-
Unreacted Starting Materials:
-
(7-methoxy-1-naphthyl)acetonitrile
-
2-(7-methoxynaphthalen-1-yl)acetamide
-
2-(7-methoxynaphthalen-1-yl)acetic acid[1]
-
-
Byproducts:
-
N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine (Dimeric impurity)
-
Products of over-alkylation or other side reactions.
-
-
Reagents and Solvents: Residual solvents and reagents from the synthesis and workup steps.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for primary aromatic amines like this compound are:
-
Acid-Base Extraction
-
Column Chromatography
-
Recrystallization (often of the hydrochloride salt)
The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the main compound and detecting impurities. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and a phosphate buffer is a common starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities by comparing the spectra to a reference.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture and to monitor the progress of a purification.
Troubleshooting Guides
Acid-Base Extraction
Problem: Low recovery of the amine after extraction.
-
Possible Cause 1: Incomplete protonation of the amine.
-
Solution: Ensure the pH of the aqueous solution is sufficiently acidic (typically pH < 2) to fully protonate the amine and facilitate its transfer to the aqueous layer. Use a pH meter or pH paper to verify.
-
-
Possible Cause 2: Emulsion formation.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
-
Possible Cause 3: Incomplete deprotonation during the final extraction.
-
Solution: Ensure the pH of the aqueous layer is sufficiently basic (typically pH > 10) to deprotonate the ammonium salt and allow the free amine to be extracted back into the organic layer.
-
Problem: The final product is still impure.
-
Possible Cause: Neutral impurities are being carried through the extraction.
-
Solution: After the initial acidification and extraction of the amine into the aqueous layer, wash the aqueous layer with a fresh portion of an immiscible organic solvent (e.g., diethyl ether, dichloromethane) to remove any co-extracted neutral impurities before basifying and re-extracting the amine.
-
Column Chromatography
Problem: Poor separation of the amine from impurities.
-
Possible Cause 1: Inappropriate stationary phase.
-
Possible Cause 2: Incorrect mobile phase polarity.
-
Solution: Optimize the mobile phase through TLC analysis. For basic amines on silica, a common strategy is to add a small amount of a competing amine, like triethylamine (0.1-1%), to the eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to reduce tailing.[3]
-
-
Possible Cause 3: Column overloading.
-
Solution: Use an appropriate ratio of crude material to stationary phase. A general guideline is 1:20 to 1:100 (w/w).
-
Problem: The amine is not eluting from the column.
-
Possible Cause: Strong interaction with the stationary phase.
-
Solution: If using silica gel, add a competing amine to the mobile phase as described above. Gradually increase the polarity of the mobile phase. For very polar amines, a gradient elution from a non-polar to a more polar solvent system may be necessary.
-
Recrystallization
Problem: The compound does not crystallize.
-
Possible Cause 1: The solution is not supersaturated.
-
Solution: Concentrate the solution by slowly evaporating the solvent. Ensure the solution is cooled slowly to allow for crystal formation. Scratching the inside of the flask with a glass rod at the liquid-air interface can induce crystallization.
-
-
Possible Cause 2: The presence of impurities inhibiting crystallization.
-
Solution: Try to purify the crude material by another method (e.g., a quick filtration through a plug of silica) before attempting recrystallization.
-
-
Possible Cause 3: The free base is an oil at room temperature.
-
Solution: Convert the amine to its hydrochloride salt, which is often a crystalline solid and more amenable to recrystallization. This can be achieved by dissolving the free base in a suitable solvent (e.g., diethyl ether, isopropanol) and adding a solution of HCl in the same or another miscible solvent.
-
Problem: Oiling out instead of crystallization.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.
-
Solution: Use a lower boiling point solvent or a solvent mixture. Try adding the hot solution to a larger volume of a less polar solvent in which the compound is insoluble (an anti-solvent).
-
Experimental Protocols
Acid-Base Extraction Protocol
-
Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel and add 1 M aqueous HCl solution.
-
Shake the funnel, venting frequently, and allow the layers to separate.
-
Drain the lower aqueous layer containing the protonated amine into a clean flask.
-
Wash the organic layer with another portion of 1 M HCl to ensure complete extraction of the amine. Combine the aqueous layers.
-
Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 4 M NaOH) with stirring until the solution is strongly basic (pH > 10).
-
Extract the now deprotonated free amine from the aqueous layer with several portions of fresh organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the purified amine.
Column Chromatography Protocol
-
Stationary Phase Selection: Neutral alumina is a good starting point to avoid the acidity of silica gel.
-
Mobile Phase Selection: Use TLC to determine a suitable solvent system. A good starting point for neutral alumina is a gradient of methanol in chloroform or dichloromethane. For example, starting with 100% chloroform and gradually increasing the methanol concentration.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude material onto a small amount of the stationary phase and load it onto the top of the column.
-
Elution: Begin elution with the least polar solvent system and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
| Purification Method | Typical Purity Before | Typical Purity After | Typical Yield | Advantages | Disadvantages |
| Acid-Base Extraction | 80-90% | >95% | 85-95% | Scalable, removes acidic and neutral impurities effectively. | May not remove basic impurities, potential for emulsions. |
| Column Chromatography | 70-90% | >99% | 60-80% | High resolution, can separate closely related impurities. | Can be slow, requires larger volumes of solvent, potential for product loss on the column. |
| Recrystallization (as HCl salt) | 90-95% | >99% | 70-90% | Excellent for achieving high purity, removes soluble impurities. | Requires the compound to be a solid, potential for significant material loss in the mother liquor. |
Note: The values in this table are estimates and can vary depending on the specific impurities and experimental conditions.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Synthesis of 2-(7-Methoxynaphthalen-1-yl)ethanamine
Welcome to the technical support center for the synthesis of 2-(7-Methoxynaphthalen-1-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two primary and most frequently employed synthetic routes for the preparation of this compound are:
-
Reduction of 2-(7-methoxy-1-naphthyl)acetamide: This method involves the reduction of the corresponding amide, often utilizing reducing agents like zinc borohydride (Zn(BH₄)₂) or other metal hydrides.
-
Reduction of 2-(7-methoxy-1-naphthyl)acetonitrile: This route involves the catalytic hydrogenation of the nitrile precursor using catalysts such as Raney Nickel, Raney Cobalt, or Palladium on carbon.[1][2]
Q2: I am observing significant amounts of secondary and tertiary amine byproducts in my catalytic hydrogenation of the nitrile. How can I minimize these?
A2: The formation of secondary and tertiary amines is a common side reaction in nitrile hydrogenation.[3] To suppress these byproducts, consider the following strategies:
-
Addition of Ammonia: Conducting the reaction in a solvent saturated with ammonia is a widely used method to favor the formation of the primary amine.[1]
-
Use of Acidic Conditions: Performing the hydrogenation in the presence of an acid can protonate the primary amine as it forms, preventing it from reacting further with the imine intermediate.[2]
-
Catalyst Choice: Raney Cobalt catalysts are often reported to provide higher selectivity for primary amines compared to Raney Nickel under certain conditions.[4]
Q3: What are the advantages of using Zinc Borohydride for the reduction of 2-(7-methoxy-1-naphthyl)acetamide?
A3: Zinc borohydride (Zn(BH₄)₂) is a versatile reducing agent for amide reduction. Its advantages include:
-
High Yield: A patented process reports a yield of up to 81% for the reduction of 2-(7-methoxy-1-naphthyl)acetamide.
-
Safety: It is considered a milder and safer alternative to reagents like lithium aluminum hydride (LiAlH₄), which can be pyrophoric.
-
Chemoselectivity: Zn(BH₄)₂ can exhibit good chemoselectivity, reducing amides in the presence of other functional groups.
Q4: My overall yield is low in a multi-step synthesis. What are the critical steps to optimize?
A4: Low overall yield in a multi-step synthesis is a common challenge. Focus on optimizing the following:
-
Intermediate Purification: Ensure that the intermediates, such as 2-(7-methoxy-1-naphthyl)acetamide or 2-(7-methoxy-1-naphthyl)acetonitrile, are of high purity before proceeding to the next step.
-
Reaction Conditions: Small variations in temperature, pressure, reaction time, and catalyst loading can significantly impact the yield of each step.
-
Work-up and Isolation: Minimize product loss during extraction, washing, and purification steps.
Troubleshooting Guides
Route 1: Reduction of 2-(7-methoxy-1-naphthyl)acetamide with Zn(BH₄)₂
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Ensure the Zn(BH₄)₂ solution is fresh and its concentration is accurately determined.- Increase the reaction time or temperature moderately.- Check the purity of the starting acetamide. |
| Product loss during work-up. | - Ensure the pH is appropriately adjusted during the aqueous work-up to prevent the amine from remaining in the aqueous layer.- Perform multiple extractions with a suitable organic solvent. | |
| Presence of Unreacted Starting Material | Insufficient reducing agent. | - Use a slight excess of Zn(BH₄)₂.- Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Deactivated reducing agent. | - Prepare a fresh solution of Zn(BH₄)₂. | |
| Formation of Side Products | Over-reduction or side reactions. | - Carefully control the reaction temperature.- Quench the reaction promptly once the starting material is consumed (monitored by TLC or LC-MS). |
Route 2: Catalytic Hydrogenation of 2-(7-methoxy-1-naphthyl)acetonitrile
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Increase hydrogen pressure and/or reaction temperature within safe limits.- Increase catalyst loading.- Ensure the solvent is of high purity and degassed. |
| Catalyst poisoning. | - Ensure the starting nitrile is free from impurities like sulfur or halides.- Use a fresh batch of catalyst. | |
| Formation of Secondary/Tertiary Amines | Reaction of the primary amine product with the imine intermediate. | - Add ammonia or a primary amine scavenger to the reaction mixture.[1]- Conduct the reaction in an acidic medium to form the ammonium salt of the product.[2] |
| Inconsistent Reaction Times | Inefficient hydrogen delivery. | - Ensure vigorous stirring to facilitate gas-liquid mass transfer.- Check for leaks in the hydrogenation apparatus. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: Amide Reduction with Zn(BH₄)₂ | Route 2: Nitrile Hydrogenation with Raney Ni/H₂ |
| Starting Material | 2-(7-methoxy-1-naphthyl)acetamide | 2-(7-methoxy-1-naphthyl)acetonitrile |
| Key Reagents | Zn(BH₄)₂, THF, Toluene | Raney Nickel, Hydrogen gas, Methanol/Ammonia |
| Typical Yield | ~81% | Varies, can be high with optimization |
| Key Advantages | High reported yield, milder conditions than LiAlH₄. | Potentially fewer steps from a common precursor. |
| Common Challenges | Handling of borohydride reagents. | Formation of secondary/tertiary amines, requires high-pressure equipment. |
Experimental Protocols
Protocol 1: Reduction of 2-(7-methoxy-1-naphthyl)acetamide with Zinc Borohydride
This protocol is adapted from a patented procedure.
Materials:
-
2-(7-methoxy-1-naphthyl)acetamide
-
Zinc chloride (ZnCl₂)
-
Potassium borohydride (KBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
10% Hydrochloric acid solution
-
20% Sodium hydroxide solution
-
Chloroform
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a reaction flask under an inert atmosphere, add 360 ml of anhydrous THF.
-
To the THF, add 22.76 g (0.167 mol) of ZnCl₂ and 18.04 g (0.334 mol) of KBH₄.
-
Stir the mixture at room temperature for 2 hours to generate the Zn(BH₄)₂ solution.
-
Add 36 g (0.167 mol) of 2-(7-methoxy-1-naphthyl)acetamide and 360 ml of anhydrous toluene to the reaction mixture.
-
Slowly heat the mixture to distill off the THF, allowing the internal temperature to reach 100°C.
-
Maintain the reaction at 100°C with stirring for 3 hours.
-
Cool the reaction mixture to room temperature and slowly add ice water to quench the reaction.
-
Pour the reaction mixture into 300 ml of a 10% hydrochloric acid solution to adjust the pH to 2.
-
Separate the aqueous layer and discard the toluene layer.
-
Basify the aqueous layer to pH 12-13 with a 20% sodium hydroxide solution.
-
Extract the product with chloroform (2 x 150 ml).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain this compound as a light yellow oily substance.
Protocol 2: Catalytic Hydrogenation of 2-(7-methoxy-1-naphthyl)acetonitrile
This is a general representative protocol based on common practices for nitrile hydrogenation.[1][2][4]
Materials:
-
2-(7-methoxy-1-naphthyl)acetonitrile
-
Raney Nickel (50% slurry in water)
-
Methanol
-
Ammonia gas or ammonium hydroxide solution
-
Hydrogen gas
-
Celite or another filter aid
Procedure:
-
Prepare a solution of 2-(7-methoxy-1-naphthyl)acetonitrile in methanol in a high-pressure hydrogenation vessel.
-
Saturate the solution with ammonia gas or add a specific concentration of ammonium hydroxide.
-
Carefully add a catalytic amount of Raney Nickel slurry to the reaction mixture under an inert atmosphere.
-
Seal the hydrogenation vessel and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 500-1000 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100°C) with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or by analyzing aliquots using TLC or LC-MS.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, keeping it wet at all times.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation or column chromatography if necessary.
Visualizations
Caption: Main synthetic routes to this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
Caption: Interconversion of key intermediates in the synthesis.
References
Avoiding unwanted side products in agomelatine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding unwanted side products during the synthesis of agomelatine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in agomelatine synthesis?
A1: Impurities in agomelatine synthesis can be broadly categorized into three groups:
-
Process-Related Impurities: These are byproducts formed during the chemical reactions of the synthetic route.[1] Common examples include:
-
Agomelatine Amide Impurity (7-Methoxy-1-naphthaleneacetamide)
-
Desacetyl Agomelatine (2-(7-methoxynaphthalen-1-yl)ethanamine)
-
Diacetyl Agomelatine (N-Acetyl-N-[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide)
-
Dimeric impurities (e.g., Agomelatine Dimer Acetamide, Agomelatine Dimer Urea)[2]
-
Impurities from incomplete reactions or unreacted starting materials.[1]
-
-
Degradation Products: Agomelatine is susceptible to degradation under certain conditions, leading to the formation of impurities.[3][4] Key degradation pathways include:
-
Acidic and Alkaline Hydrolysis: Agomelatine is known to be labile under both acidic and basic conditions, which can lead to the cleavage of the amide bond.[4][5]
-
Oxidative Degradation: The molecule can also degrade in the presence of oxidizing agents.[5]
-
Photolytic Degradation: Exposure to light can also cause degradation.
-
-
Residual Solvents: Trace amounts of solvents used during the synthesis and purification processes may remain in the final product.[3]
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in agomelatine?
A2: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) are the most commonly employed techniques for the detection and quantification of impurities in agomelatine.[3] A validated reverse-phase HPLC (RP-HPLC) method is typically used for routine quality control.[4]
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during agomelatine synthesis.
Issue 1: High Levels of Agomelatine Amide Impurity (7-Methoxy-1-naphthaleneacetamide)
-
Question: During the synthesis of agomelatine, I am observing a significant amount of the 7-Methoxy-1-naphthaleneacetamide impurity. What are the likely causes and how can I minimize its formation?
-
Answer:
The presence of 7-Methoxy-1-naphthaleneacetamide suggests an issue with the reduction of the corresponding nitrile or amide precursor to the primary amine, or a side reaction during the final acetylation step.
Potential Causes and Solutions:
-
Incomplete Reduction of the Nitrile/Amide Precursor: If your synthetic route involves the reduction of 2-(7-methoxy-1-naphthyl)acetonitrile or 2-(7-methoxy-1-naphthyl)acetamide, incomplete conversion will result in the carry-over of this intermediate.
-
Troubleshooting:
-
Increase Reaction Time/Temperature: Carefully increase the reaction time or temperature of the reduction step. Monitor the reaction progress by TLC or HPLC to ensure complete conversion.
-
Optimize Reducing Agent Stoichiometry: Ensure a sufficient molar excess of the reducing agent (e.g., LiAlH₄, Raney Nickel) is used.
-
Catalyst Activity: If using a catalyst like Raney Nickel, ensure its activity is high. Consider using a fresh batch of catalyst.
-
-
-
Side Reaction during Acetylation: In some routes, the starting material for the final acetylation step might be the corresponding carboxylic acid or ester. If the amidation and subsequent reduction steps are not fully optimized, this can lead to the formation of the amide impurity.
Illustrative Data on Reaction Conditions:
| Parameter | Sub-optimal Condition | Optimized Condition | Expected Outcome | |---|---|---|---| | Reducing Agent (LiAlH₄) | 1.5 equivalents | 2.5 - 3.0 equivalents | More complete reduction of the nitrile/amide. | | Reduction Temperature | Room Temperature | 40-50 °C (reflux in THF) | Increased reaction rate and conversion. | | Reaction Time (Reduction) | 2 hours | 4-6 hours (monitored) | Drive the reaction to completion. |
-
Issue 2: Presence of Desacetyl Agomelatine Impurity
-
Question: My final agomelatine product is contaminated with the desacetyl impurity (this compound). What is the cause of this, and how can I prevent it?
-
Answer:
The presence of desacetyl agomelatine indicates an incomplete acetylation of the primary amine intermediate, this compound.
Potential Causes and Solutions:
-
Insufficient Acetylating Agent: The stoichiometry of the acetylating agent (e.g., acetyl chloride or acetic anhydride) may be insufficient to fully convert the primary amine.
-
Troubleshooting:
-
Increase Equivalents of Acetylating Agent: Use a slight excess (e.g., 1.1-1.5 equivalents) of the acetylating agent.
-
Monitor Reaction Completion: Use TLC or HPLC to monitor the disappearance of the starting amine.
-
-
-
Reaction Temperature Too Low: The acetylation reaction may be too slow at very low temperatures.
-
Troubleshooting:
-
Optimize Temperature: While the reaction is often started at 0 °C to control exothermicity, it can be allowed to warm to room temperature to ensure completion.
-
-
-
Presence of Moisture: Water can hydrolyze the acetylating agent, reducing its effective concentration.
-
Troubleshooting:
-
Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents.
-
-
Recommended Acetylation Protocol:
A detailed protocol for the acetylation step is provided in the "Experimental Protocols" section below.
-
Issue 3: Formation of Diacetyl Agomelatine Impurity
-
Question: I am observing the formation of N-Acetyl-N-[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide (diacetyl impurity). How can I avoid this side product?
-
Answer:
The formation of the diacetyl impurity is typically a result of over-acetylation, where the secondary amide of agomelatine is further acetylated.
Potential Causes and Solutions:
-
Excessive Acetylating Agent: Using a large excess of the acetylating agent can promote the formation of the diacetyl impurity.
-
Troubleshooting:
-
Control Stoichiometry: Carefully control the amount of acetylating agent used. A slight excess (1.1-1.2 equivalents) is often sufficient.
-
-
-
Prolonged Reaction Time at Elevated Temperatures: High temperatures and long reaction times can favor the formation of the diacetyl product.
-
Troubleshooting:
-
Optimize Reaction Time and Temperature: Monitor the reaction closely and quench it once the starting amine is consumed. Avoid unnecessarily long reaction times or high temperatures.
-
-
Impact of Acetylating Agent on Impurity Profile:
| Acetylating Agent (Equivalents) | Desacetyl Impurity (%) | Diacetyl Impurity (%) | |---|---|---| | 1.0 | 5-10% | < 0.1% | | 1.2 | < 0.5% | 0.5-1.0% | | 2.0 | < 0.1% | 5-8% |
-
Experimental Protocols
Protocol 1: Optimized Acetylation of this compound
This protocol is designed to minimize the formation of both desacetyl and diacetyl impurities.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL per gram of amine). Add triethylamine (1.5 eq) to the solution.
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature below 5 °C.
-
Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting amine is no longer detectable.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude agomelatine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
Visualizations
Caption: A simplified workflow for a common synthetic route to agomelatine, highlighting key steps and the potential formation of major side products.
Caption: A logical troubleshooting workflow for addressing common impurities encountered in agomelatine synthesis.
References
Storage and handling of 2-(7-Methoxynaphthalen-1-yl)ethanamine to prevent degradation
This technical support center provides guidance on the proper storage and handling of 2-(7-Methoxynaphthalen-1-yl)ethanamine to minimize degradation and ensure the integrity of your research materials.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure stability, this compound should be stored in a cool, dark, and dry place. Several suppliers recommend refrigeration at 2-8°C.[1] It is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation. The container should be tightly sealed to protect it from moisture.
Q2: Is this compound sensitive to light?
A2: Yes, compounds with a naphthalene ring system can be susceptible to photodegradation.[2] It is strongly recommended to store this compound in an amber or opaque vial to protect it from light exposure.
Q3: What are the potential signs of degradation?
A3: Degradation may be indicated by a change in physical appearance, such as discoloration (e.g., yellowing or browning), or a change in physical state. For a more definitive assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used to check for the presence of impurities or a decrease in the main peak's area.
Q4: Is the hydrochloride salt of this compound more stable?
Q5: What are the likely degradation pathways for this compound?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Discoloration of the solid compound (yellowing/browning) | Oxidation of the amine group. | Store the compound under an inert atmosphere (argon or nitrogen). Ensure the container is tightly sealed. Purge the vial with inert gas before sealing. |
| Exposure to light. | Store in an amber or opaque vial in a dark location. | |
| Appearance of new spots on TLC or new peaks in HPLC | Degradation of the compound. | Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere. |
| Contamination. | Use clean spatulas and glassware. Avoid introducing moisture into the storage vial. | |
| Inconsistent experimental results | Degradation of the stock solution. | Prepare fresh stock solutions for each experiment, especially if the solution is stored for an extended period. Store solutions at low temperatures and protected from light. |
| Partial degradation of the solid material. | Re-purify the compound if necessary. Confirm the purity of the starting material before use with an appropriate analytical method. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of the mobile phase's initial composition.
Protocol 2: Forced Degradation Study
To understand the stability of the compound, forced degradation studies can be performed. This involves exposing the compound to harsh conditions to accelerate degradation.
-
Acidic Hydrolysis: Dissolve the compound in a 0.1 M HCl solution and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve the compound in a 0.1 M NaOH solution and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours.
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 105°C) for 24 hours.
After exposure, analyze the samples by HPLC (as described in Protocol 1) to observe the extent of degradation and the formation of any new peaks.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to the degradation of this compound.
Caption: Troubleshooting workflow for degradation issues.
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for this compound based on its chemical structure.
Caption: Potential degradation pathways.
References
- 1. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
Validation & Comparative
A Comparative Guide to Impurity Profiling of Synthetic 2-(7-Methoxynaphthalen-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the impurity profiling of synthetic 2-(7-Methoxynaphthalen-1-yl)ethanamine, a key starting material in the synthesis of the antidepressant agomelatine. Understanding and controlling impurities in this raw material is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines potential impurities, comparative analytical methodologies, and detailed experimental protocols to aid in the development and validation of robust quality control strategies.
Potential Impurities in this compound
Impurities in this compound can originate from the synthetic route, subsequent degradation, or storage. A common synthetic pathway involves the reduction of (7-methoxy-1-naphthyl)acetonitrile.
Process-Related Impurities:
-
Unreacted Starting Material: (7-methoxy-1-naphthyl)acetonitrile may be present due to incomplete reduction.
-
Intermediates: Depending on the specific synthetic process, partially reduced intermediates could be present.
-
By-products: Side reactions can lead to the formation of isomeric or related substances. For instance, impurities from the synthesis of the acetonitrile precursor could carry over.
Degradation Products:
Forced degradation studies on the related compound agomelatine indicate potential degradation pathways that could also affect the ethanamine starting material under stress conditions such as acid, base, oxidation, heat, and light. Potential degradation products could arise from:
-
Hydrolysis: Cleavage of the methoxy group to form a hydroxyl derivative.
-
Oxidation: Formation of N-oxide or other oxidation products.
A list of potential and known related substances is provided in Table 1.
Table 1: Potential Impurities and Related Substances
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| (7-methoxy-1-naphthyl)acetonitrile | 138113-08-3 | C₁₃H₁₁NO | 197.23 | Starting Material |
| 2-(7-Hydroxy-1-naphthyl)ethanamine | N/A | C₁₂H₁₃NO | 187.24 | Degradation |
| This compound N-oxide | N/A | C₁₃H₁₅NO₂ | 217.26 | Degradation |
| 7-Methoxy-1-naphthaldehyde | 5466-66-0 | C₁₂H₁₀O₂ | 186.21 | Synthesis By-product |
Comparative Analytical Methodologies
The primary analytical techniques for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for identification.
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC (RP-HPLC) is the most common method for the analysis of non-volatile, polar, and thermally labile compounds, making it well-suited for this analyte and its potential impurities.
-
Strengths: High resolution, sensitivity, and suitability for a wide range of related substances. Can be readily coupled with UV or MS detectors.
-
Limitations: May require longer analysis times and the use of organic solvents.
Gas Chromatography (GC):
GC is suitable for the analysis of volatile and thermally stable compounds. While the target molecule itself may have limited volatility, GC can be effective for identifying volatile impurities or after derivatization of the analyte.
-
Strengths: Excellent for separating volatile organic compounds and residual solvents. High sensitivity, especially with a flame ionization detector (FID) or MS.
-
Limitations: Not suitable for non-volatile or thermally labile impurities without derivatization, which adds complexity to the sample preparation.
Table 2: Comparison of Analytical Methods
| Parameter | RP-HPLC-UV | GC-MS |
| Principle | Separation based on polarity | Separation based on volatility and boiling point |
| Typical Column | C18, C8 | DB-5, HP-5ms |
| Mobile/Carrier Gas | Acetonitrile/Water, Methanol/Buffer | Helium, Hydrogen |
| Detector | UV-Vis, PDA | Mass Spectrometer |
| Limit of Detection | Low ng range | pg to low ng range |
| Primary Application | Non-volatile related substances | Volatile impurities, residual solvents |
| Sample Preparation | Dissolution in a suitable solvent | Dissolution, potential derivatization |
Experimental Protocols
The following are detailed protocols for the analysis of impurities in this compound.
3.1. RP-HPLC Method for Related Substances
This method is designed for the separation and quantification of potential process-related and degradation impurities.
-
Instrumentation: HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
3.2. GC-MS Method for Volatile Impurities
This method is suitable for the identification and quantification of volatile organic impurities.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 min.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve 20 mg of the sample in 1 mL of dichloromethane.
Visualization of Workflows
4.1. Synthesis and Potential Impurity Formation
The following diagram illustrates a common synthetic route to this compound and highlights the origin of potential process-related impurities.
Caption: Synthetic pathway and potential process-related impurities.
4.2. Analytical Workflow for Impurity Profiling
The following diagram outlines the general workflow for the comprehensive impurity profiling of a synthetic batch of this compound.
Caption: General analytical workflow for impurity profiling.
By implementing these comparative analytical methods and understanding the potential impurity landscape, researchers and drug developers can establish a robust quality control system for this compound, ensuring the integrity of subsequent API synthesis.
Characterization of 2-(7-Methoxynaphthalen-1-yl)ethanamine Impurities: A Comparative Guide for Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities associated with 2-(7-Methoxynaphthalen-1-yl)ethanamine, a key intermediate and known impurity in the synthesis of the antidepressant drug Agomelatine. Objective comparison of product performance with other alternatives is supported by experimental data drawn from peer-reviewed studies.
Introduction to this compound and its Impurities
This compound, also known as Agomelatine Impurity 5, is a critical compound in pharmaceutical development.[1] Its purity is of utmost importance to ensure the safety and efficacy of the final active pharmaceutical ingredient (API), Agomelatine. Impurities can arise from the manufacturing process, degradation of the substance, or interaction with other components. This guide focuses on the analytical techniques used to identify, quantify, and control these impurities.
Comparative Analysis of Analytical Techniques
The most common analytical techniques for impurity profiling of this compound and related substances are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The following tables summarize the performance of various published methods.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the separation and quantification of pharmaceutical impurities. Several stability-indicating HPLC methods have been developed for Agomelatine and its related substances.
| Parameter | Method A | Method B | Method C |
| Column | Phenomenex C18 (250 mm × 4.6 mm, 5 µm)[2] | Zorbax extended C18 (150 mm × 4.6 mm, 5 µm)[3] | Waters spherisorb Cyano C18 (250 x 4.6mm, 5µm)[4] |
| Mobile Phase | 0.1% Formic acid and Acetonitrile[2] | 0.05% Formic acid and Methanol[3] | Trifluoroacetic acid buffer and Methanol (50:50 v/v)[4] |
| Flow Rate | 0.6 ml/min[2] | 1.0 ml/min[3] | 1.0 ml/min[4] |
| Detection | UV at 205 nm[2] | UV at 230 nm[3] | UV at 230 nm[4] |
| Linearity Range | Not Specified | 10-50 µg/mL (for Agomelatine) | 12.5-37.5 µg/mL (for Agomelatine)[4] |
| LOD | Not Specified | Not Specified | Not Specified |
| LOQ | Not Specified | Not Specified | Not Specified |
| Recovery | Not Specified | Not Specified | 97.84 – 101.24% (for Agomelatine in plasma)[4] |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS offers higher sensitivity and selectivity, making it particularly suitable for the identification and quantification of trace-level impurities.
| Parameter | Method D |
| Column | Betasil C18 (4.0 × 100 mm, 5 µm)[5] |
| Mobile Phase | Isocratic conditions (details not specified)[5] |
| Detection | Mass spectrometry in positive ionization mode (API-4000 system)[5] |
| Linearity Range | 0.050-8.000 ng/ml (for Agomelatine)[5] |
| LOD | Not Specified |
| LOQ | Not Specified |
| Recovery | 67.10% (for Agomelatine)[5] |
| Precision (Intra-run) | within 12.12% at LLOQ[5] |
| Precision (Inter-run) | within 9.01% at LLOQ[5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is based on a method developed for the determination of Agomelatine in the presence of its degradation products.[2][3]
1. Instrumentation:
-
Shimadzu Model CBM-20A/20 Alite HPLC system with a UV detector.[2]
2. Chromatographic Conditions:
-
Column: Phenomenex C18 (250 mm × 4.6 mm i.d., 5 µm particle size).[2]
-
Mobile Phase: A mixture of 0.1% formic acid and acetonitrile.[2]
-
Flow Rate: 0.6 ml/min.[2]
-
Detection Wavelength: 205 nm.[2]
-
Injection Volume: 20 µl.
3. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve 25 mg of this compound reference standard in the mobile phase to obtain a concentration of 1000 µg/ml.[6]
-
Working Solutions: Prepare further dilutions from the stock solution with the mobile phase to the desired concentrations.
-
Filter all solutions through a 0.45 µm membrane filter before injection.
4. Forced Degradation Studies:
-
Acid Degradation: Treat the drug solution (1.0 mg/ml) with 0.1 N HCl and reflux for 30 min at 80°C. Neutralize with 0.1 N NaOH before dilution and injection.[6]
-
Alkaline Degradation: Treat the drug solution (1.0 mg/ml) with 0.1 N NaOH and reflux for 30 min at 80°C. Neutralize with 0.1 N HCl before dilution and injection.[6]
-
Oxidative Degradation: Treat the drug solution (1.0 mg/ml) with 30% H₂O₂ and maintain at 80°C for 30 min.[6]
-
Thermal Degradation: Expose the drug solution to a temperature of 80°C for a specified period.[6]
Visualizations
Experimental Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the characterization of impurities in this compound.
References
- 1. This compound hydrochloride|lookchem [lookchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. jchps.com [jchps.com]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 5. Validated LC-MS/MS method for quantification of agomelatine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(7-Methoxynaphthalen-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification and characterization of 2-(7-Methoxynaphthalen-1-yl)ethanamine, a key intermediate in the synthesis of the antidepressant agomelatine. The performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are objectively evaluated, supported by adapted experimental data from studies on agomelatine. Detailed methodologies for each technique are presented to facilitate practical application in a research and development setting.
Data Presentation: A Comparative Analysis of Analytical Techniques
The following table summarizes the quantitative performance characteristics of HPLC, LC-MS/MS, and GC-MS for the analysis of compounds structurally related to this compound, providing a basis for method selection and cross-validation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | 0.01 - 200 µg/mL | 0.05 - 8.0 ng/mL | 40 - 6000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 15% | < 15% |
| Limit of Detection (LOD) | ~5 µg/mL | ~0.02 ng/mL | ~15 ng/mL |
| Limit of Quantification (LOQ) | ~15 µg/mL | ~0.05 ng/mL | ~40 ng/mL |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are adapted from validated methods for agomelatine and may require optimization for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound in bulk material and during synthesis process monitoring.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and a polar organic solvent (e.g., acetonitrile) in a gradient or isocratic elution mode. A typical starting point is a 60:40 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 230 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the determination of low concentrations of this compound in complex matrices such as biological fluids.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 or other appropriate reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.
-
Sample Preparation: For biological samples, a protein precipitation step with a solvent like acetonitrile followed by centrifugation is typically required. The resulting supernatant is then diluted and injected.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be employed for the analysis of this compound, particularly for impurity profiling and in contexts where derivatization is acceptable to improve volatility and thermal stability.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure separation of analytes.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Spectrometric Detection: Full scan mode for identification of unknown impurities or Selected Ion Monitoring (SIM) for quantification of the target analyte.
-
Sample Preparation and Derivatization: The amine group of this compound may require derivatization (e.g., acylation or silylation) to improve its chromatographic properties. The sample is dissolved in a suitable solvent, and the derivatizing agent is added before injection.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the analysis of this compound.
Caption: Synthetic pathway of Agomelatine from 7-methoxy-1-tetralone.
Caption: A logical workflow for the cross-validation of analytical methods.
Safety Operating Guide
Proper Disposal of 2-(7-Methoxynaphthalen-1-yl)ethanamine: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 2-(7-Methoxynaphthalen-1-yl)ethanamine must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing risks and environmental impact.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its properties and associated hazards. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE when handling this compound, including:
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust, a NIOSH-approved respirator is necessary.
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Spill and Leak Response Protocol
In the event of a spill, immediate and appropriate action is critical to prevent contamination and exposure.
Step 1: Evacuate and Secure the Area.
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
Step 2: Don Appropriate PPE.
-
Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment.
Step 3: Contain and Clean the Spill.
-
For solid spills, carefully sweep up the material to avoid generating dust.
-
Place the collected material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent or detergent, followed by a thorough rinsing with water. All cleaning materials must also be disposed of as hazardous waste.
Step 4: Ventilate the Area.
-
Ensure the area is well-ventilated to disperse any remaining vapors.
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with institutional, local, state, and federal regulations. This compound should not be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused product, contaminated materials (e.g., filter paper, gloves), and spill cleanup debris.
-
Place the waste in a designated, compatible, and properly sealed hazardous waste container. The container must be made of a material that will not react with the chemical.
-
Never mix this waste with incompatible materials. As a general rule, store amine waste separately from acids and strong oxidizing agents.[1]
2. Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound," the concentration (if in solution), and the appropriate hazard warnings (e.g., "Toxic," "Irritant").
3. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1][2]
-
The SAA should be a secure, well-ventilated area, away from heat sources and incompatible chemicals.[3]
-
Ensure that the waste container is kept closed except when adding waste.[1][2]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a certified and licensed hazardous waste disposal company.[3]
-
Provide the disposal company with a complete and accurate description of the waste, including the Safety Data Sheet if available.
-
Maintain all records of waste disposal as required by regulations.[3]
Key Experimental Data Summary
For ease of reference, the following table summarizes key physical and chemical properties of this compound and its hydrochloride salt.
| Property | Value |
| Chemical Formula | C13H15NO |
| Molecular Weight | 201.27 g/mol |
| Melting Point | 245 °C (hydrochloride salt)[4] |
| Boiling Point | 383.1 °C at 760 mmHg (hydrochloride salt)[4] |
| Flash Point | 185.5 °C (hydrochloride salt)[4] |
| Solubility | DMSO (Slightly), Water (Very Slightly, Heated) (hydrochloride salt)[4] |
| Storage Temperature | Room Temperature, Sealed in dry conditions[4] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling 2-(7-Methoxynaphthalen-1-yl)ethanamine
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(7-Methoxynaphthalen-1-yl)ethanamine in a laboratory setting. It is designed to be a preferred resource for ensuring safety and building trust in chemical handling practices.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Color Palette Specifications |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Frame: #4285F4, Lens: #FFFFFF (clear) |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | #34A853 |
| Respiratory Protection | A NIOSH-approved dust respirator is recommended, especially when handling the solid form where dust may be generated. | #EA4335 |
| Body Protection | A standard laboratory coat. | #F1F3F4 |
Experimental Protocols: Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for handling amine compounds.
2. Handling the Compound:
-
Avoid Inhalation and Contact: Take all necessary precautions to avoid inhaling dust or vapors and prevent contact with skin and eyes.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to control dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before eating, drinking, or smoking, and at the end of the workday.
3. Storage:
-
Container: Keep the container tightly closed when not in use.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
The following diagram illustrates the standard operational workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Keep waste containing this compound separate from other waste streams.
2. Waste Containers:
-
Use clearly labeled, sealed, and compatible containers for chemical waste.
3. Disposal Method:
-
Dispose of this compound and its containers in accordance with local, state, and federal regulations.
-
Do not dispose of it down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of aromatic amine waste.
The logical relationship for the disposal plan is outlined in the diagram below.
Emergency and First Aid Procedures
Immediate action is essential in case of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
For any exposure, it is crucial to show the Safety Data Sheet (SDS) to the medical personnel in attendance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
